molecular formula C23H43NO12 B3325079 N-Boc-N-bis(PEG3-acid) CAS No. 2055023-35-1

N-Boc-N-bis(PEG3-acid)

Cat. No.: B3325079
CAS No.: 2055023-35-1
M. Wt: 525.6 g/mol
InChI Key: HVRLCVIGYIBUGD-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG3-acid) is a useful research compound. Its molecular formula is C23H43NO12 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
The exact mass of the compound Acid-apeg6-acid n-boc is 525.27852581 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-N-bis(PEG3-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-bis(PEG3-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO12/c1-23(2,3)36-22(29)24(6-10-32-14-18-34-16-12-30-8-4-20(25)26)7-11-33-15-19-35-17-13-31-9-5-21(27)28/h4-19H2,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLCVIGYIBUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125127
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055023-35-1
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055023-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Boc-N-bis(PEG3-acid) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-N-bis(PEG3-acid) for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-acid) is a branched, heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. The unique architecture of N-Boc-N-bis(PEG3-acid), featuring a Boc-protected amine and two terminal carboxylic acids spaced by polyethylene (B3416737) glycol (PEG) chains, offers a versatile platform for the synthesis of these targeted protein degraders. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in the synthesis of PROTACs, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

N-Boc-N-bis(PEG3-acid) is characterized by a central nitrogen atom to which a tert-butyloxycarbonyl (Boc) protecting group and two separate PEG chains, each terminating in a carboxylic acid, are attached. The PEG linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Below is a 2D representation of the N-Boc-N-bis(PEG3-acid) chemical structure.

Caption: 2D Chemical Structure of N-Boc-N-bis(PEG3-acid).

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-N-bis(PEG3-acid) is presented in the table below. This data is essential for designing and executing synthetic strategies and for understanding the behavior of the molecule in various experimental settings.

PropertyValueSource
Molecular Formula C₃₁H₆₀N₂O₁₅[1][2][3]
Molecular Weight 700.8 g/mol [1][2][3]
CAS Number 2055042-61-8[3]
Appearance White to off-white solidVendor Information
Purity ≥95%[2][3]
Solubility Soluble in DMSO[4]
XLogP3 -3.6[1]
Topological Polar Surface Area 199 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 17[1]
Rotatable Bond Count 34[1]
Formal Charge 0[1]

Application in PROTAC Synthesis

N-Boc-N-bis(PEG3-acid) serves as a versatile linker in the modular synthesis of PROTACs. The two terminal carboxylic acid groups can be coupled with amine-functionalized ligands for the target protein of interest (POI) and an E3 ubiquitin ligase. The Boc-protected amine can be deprotected under acidic conditions to introduce further functionality if required.

The general workflow for synthesizing a PROTAC using this linker involves a series of amide coupling and deprotection steps. A conceptual workflow is illustrated below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling cluster_2 Step 3: (Optional) Boc Deprotection A1 N-Boc-N-bis(PEG3-acid) A4 Boc-Linker-POI A1->A4 A2 POI-NH2 A2->A4 A3 EDC/DCC, Activator A3->A4 B1 Boc-Linker-POI B4 Boc-PROTAC B1->B4 B2 E3 Ligase-NH2 B2->B4 B3 EDC/DCC, Activator B3->B4 C1 Boc-PROTAC C3 Final PROTAC C1->C3 C2 Acidic Conditions (e.g., TFA) C2->C3

Caption: Conceptual workflow for PROTAC synthesis.

Experimental Protocols

Detailed experimental protocols for the key reactions involving N-Boc-N-bis(PEG3-acid) are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the coupling of one of the carboxylic acid terminals of N-Boc-N-bis(PEG3-acid) with an amine-containing molecule (e.g., a POI ligand).

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Amine-containing molecule (e.g., POI-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS) or other activators (optional, but recommended)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve N-Boc-N-bis(PEG3-acid) (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free primary amine, which can be used for further functionalization.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used in the next step without further purification. If the free amine is required, a basic work-up with a mild base like sodium bicarbonate can be performed.

Signaling Pathways and Logical Relationships

The ultimate function of a PROTAC synthesized using N-Boc-N-bis(PEG3-acid) is to induce the degradation of a target protein. The logical relationship of this process is depicted below.

PROTAC_Mechanism PROTAC PROTAC (containing the linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-Boc-N-bis(PEG3-acid) is a valuable and versatile chemical tool for researchers and professionals in the field of drug discovery and development. Its well-defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the synthesis of PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this molecule in the rational design of novel protein degraders. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like N-Boc-N-bis(PEG3-acid) will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

Synthesis and Purification of N-Boc-N-bis(PEG3-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of N-Boc-N-bis(PEG3-acid), a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the chemical processes and workflows.

Introduction

N-Boc-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a Boc-protected amine and two terminal carboxylic acid moieties. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the orthogonal functional groups—a protected amine and two carboxylic acids—allow for the sequential conjugation of two different molecular entities. This makes it a critical component in the construction of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-N-bis(PEG3-acid) is presented in Table 1.

PropertyValue
Molecular Formula C₂₃H₄₃NO₁₂
Molecular Weight 525.59 g/mol
CAS Number 2055023-35-1
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of N-Boc-N-bis(PEG3-acid)

The synthesis of N-Boc-N-bis(PEG3-acid) can be achieved through a Michael addition of a Boc-protected amine to a suitable PEG3-acrylate derivative. This approach provides a direct and efficient route to the desired branched structure.

Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step process: the synthesis of the tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate intermediate, followed by its reaction with a PEG3-acrylate derivative.

G cluster_0 Step 1: Synthesis of Boc-Protected Diamine cluster_1 Step 2: Michael Addition cluster_2 Step 3: Oxidation A Di(ethylene glycol) bis(2-aminoethyl) ether C tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate A->C Boc Protection B Di-tert-butyl dicarbonate (B1257347) (Boc)₂O B->C D tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate F N-Boc-N-bis(PEG3-alcohol) D->F Michael Addition E 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate (B77674) E->F G N-Boc-N-bis(PEG3-alcohol) I N-Boc-N-bis(PEG3-acid) G->I Oxidation H Oxidizing Agent (e.g., Jones Reagent) H->I

Figure 1: Proposed synthetic pathway for N-Boc-N-bis(PEG3-acid).

Experimental Protocol: Synthesis

Materials:

  • Di(ethylene glycol) bis(2-aminoethyl) ether

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Step 1: Synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • In a round-bottom flask, dissolve di(ethylene glycol) bis(2-aminoethyl) ether (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine as a colorless oil.

Step 2: Michael Addition to form N-Boc-N-bis(PEG3-alcohol)

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.

  • Add a solution of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl acrylate (2.2 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Oxidation to N-Boc-N-bis(PEG3-acid)

  • Dissolve the crude N-Boc-N-bis(PEG3-alcohol) from the previous step in acetone.

  • Cool the solution to 0 °C.

  • Add Jones reagent dropwise until the orange color persists.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with isopropanol.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-N-bis(PEG3-acid).

Purification of N-Boc-N-bis(PEG3-acid)

Purification of the crude product is critical to remove unreacted starting materials and byproducts. A combination of column chromatography and preparative HPLC is recommended to achieve high purity.

Purification Workflow

G A Crude N-Boc-N-bis(PEG3-acid) B Silica (B1680970) Gel Column Chromatography A->B Eluent: DCM/MeOH gradient C Partially Purified Product B->C D Preparative HPLC C->D Mobile Phase: ACN/H₂O with TFA E Pure N-Boc-N-bis(PEG3-acid) D->E F Characterization (NMR, MS) E->F

Figure 2: Purification workflow for N-Boc-N-bis(PEG3-acid).

Experimental Protocol: Purification

1. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the gradient mobile phase.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the desired product and concentrate under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient of Mobile Phase B (e.g., 10% to 90% over 30 minutes).

  • Detection: UV at 214 nm.

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect the peak corresponding to the product.

    • Lyophilize the collected fraction to obtain the pure N-Boc-N-bis(PEG3-acid).

Characterization Data

The identity and purity of the synthesized N-Boc-N-bis(PEG3-acid) should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR - Signal for Boc group protons (~1.4 ppm, singlet, 9H).- Multiple overlapping signals for PEG chain protons (-O-CH₂-CH₂-O-) in the range of 3.5-3.8 ppm.- Signals for the methylene (B1212753) groups adjacent to the nitrogen and carboxylic acid.
¹³C NMR - Signal for the Boc carbonyl carbon (~155 ppm).- Signal for the Boc quaternary carbon (~80 ppm).- Multiple signals for the PEG chain carbons (~60-70 ppm).- Signals for the carboxylic acid carbons (~172 ppm).
Mass Spectrometry (ESI-MS) - Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the calculated molecular weight.

Application in PROTAC Synthesis

N-Boc-N-bis(PEG3-acid) serves as a versatile linker in the modular synthesis of PROTACs. The workflow involves the sequential coupling of a ligand for the target protein and a ligand for an E3 ligase.

G cluster_0 Step 1: Coupling of Target Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of E3 Ligase Ligand A N-Boc-N-bis(PEG3-acid) C Boc-Linker-Target Ligand A->C Amide Coupling (EDC, NHS) B Target Protein Ligand (with amine) B->C D Boc-Linker-Target Ligand F Amine-Linker-Target Ligand D->F Deprotection E Acid (e.g., TFA) E->F G Amine-Linker-Target Ligand I PROTAC Molecule G->I Amide Coupling (EDC, NHS) H E3 Ligase Ligand (with carboxylic acid) H->I

Figure 3: General workflow for PROTAC synthesis using N-Boc-N-bis(PEG3-acid).

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-N-bis(PEG3-acid). The detailed protocols and workflows are intended to assist researchers and scientists in the efficient production of this key building block for the development of PROTACs and other advanced bioconjugates. Adherence to the described synthetic and purification strategies will enable the generation of high-purity material suitable for demanding applications in drug discovery and development.

N-Boc-N-bis(PEG3-acid) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound "N-Boc-N-bis(PEG3-acid)" reveals the existence of two distinct molecules often referred to by similar names. This technical guide aims to provide comprehensive data for both entities to ensure clarity and accuracy for researchers, scientists, and drug development professionals.

Compound Identification and Properties

For clarity, the two compounds will be designated as Compound A and Compound B .

Compound A: N-(Boc-PEG3)-N-bis(PEG3-acid)

This molecule is a branched PEG derivative featuring a Boc-protected amine and two terminal carboxylic acids.

PropertyValueReferences
CAS Number 2055042-61-8[1][2][3][4]
Molecular Weight 700.8 g/mol [1][2][3][4]
Molecular Formula C31H60N2O15[1][2][3][4]
Purity >96%[3]

Compound B: N-Boc-N-bis(PEG3-Acid)

This is also a branched PEG derivative with a Boc-protected amino group and two terminal carboxylic acids, but with a different molecular structure and weight.

PropertyValueReferences
CAS Number 2055023-35-1[5][6]
Molecular Weight 525.59 g/mol [6][7]
Molecular Formula C23H43NO12[5]
Purity 98%[5]

Chemical Structure and Reactivity

Both compounds share a common structural motif: a central nitrogen atom to which a Boc-protected amine and two PEGylated carboxylic acid arms are attached. The key difference lies in the length of the PEG chains, which accounts for the variation in molecular weight and formula.

The terminal carboxylic acids of both molecules can be reacted with primary amino groups using standard coupling agents like EDC or DCC to form stable amide bonds. The Boc protecting group on the amine can be removed under acidic conditions, revealing a primary amine for further conjugation.

Experimental Workflow: PROTAC Synthesis

These molecules are frequently utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A generalized experimental workflow for their use in PROTAC synthesis is outlined below.

G cluster_synthesis PROTAC Synthesis Workflow start Start with N-Boc-N-bis(PEG3-acid) linker step1 Couple Ligand 1 (for Target Protein) to one carboxylic acid arm start->step1 EDC/DCC coupling step2 Couple Ligand 2 (for E3 Ligase) to the second carboxylic acid arm step1->step2 EDC/DCC coupling step3 Optional: Deprotect Boc group to expose amine for further modification step2->step3 Acidic conditions (e.g., TFA) end_product Final PROTAC Molecule step2->end_product If amine is not deprotected step3->end_product

Caption: Generalized workflow for the synthesis of a PROTAC using a N-Boc-N-bis(PEG3-acid) linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The PROTACs synthesized using these linkers function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

G cluster_pathway PROTAC Mechanism of Action protac PROTAC target_protein Target Protein protac->target_protein e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Ubiquitin transfer proteasome Proteasome ubiquitination->proteasome Recognition degradation Degradation of Target Protein proteasome->degradation Proteolysis peptides Peptides degradation->peptides

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for Coupling a Primary Amine to N-Boc-N-bis(PEG3-acid):

  • Dissolution: Dissolve N-Boc-N-bis(PEG3-acid) in a suitable organic solvent (e.g., DMSO).

  • Activation: Add an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution to activate the carboxylic acid groups.

  • Reaction: Introduce the amine-containing molecule to the activated linker solution.

  • Incubation: Allow the reaction to proceed at room temperature with stirring for a specified period.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted starting materials and byproducts.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized depending on the specific substrates being used.

References

Solubility and Stability of N-Boc-N-bis(PEG3-acid): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of a Branched PROTAC Linker

This technical guide provides a comprehensive overview of the solubility and stability of N-Boc-N-bis(PEG3-acid), a branched polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for researchers, scientists, and drug development professionals to ensure the successful design, synthesis, and application of potent and effective targeted protein degraders.

N-Boc-N-bis(PEG3-acid) is a heterobifunctional linker featuring a Boc-protected amine and two terminal carboxylic acid groups.[1][2] The PEG chains enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[3][][5][6] The terminal carboxylic acids provide reactive handles for conjugation to an E3 ligase ligand or a target protein ligand, while the Boc-protected amine can be deprotected under acidic conditions for further chemical modification.[1][2][7]

Inferred Solubility Profile

Direct quantitative solubility data for N-Boc-N-bis(PEG3-acid) is not extensively available in public literature. However, based on the known solubility of structurally similar PEGylated molecules and the general properties of its constituent functional groups, a qualitative and inferred solubility profile can be established. The hydrophilic nature of the PEG chains suggests good solubility in polar solvents. A related compound, N-(Boc-PEG3)-N-bis(PEG2-alcohol), is known to be soluble in water, DMSO, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[8]

Table 1: Inferred Qualitative Solubility of N-Boc-N-bis(PEG3-acid)

Solvent ClassificationSolvent ExampleInferred SolubilityRationale
Polar AproticDimethyl Sulfoxide (DMSO)SolubleThe polar nature of DMSO and its ability to act as a hydrogen bond acceptor facilitate the dissolution of the polar PEG chains and carboxylic acid groups.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functional groups of the molecule.
Acetonitrile (B52724) (ACN)Moderately SolubleWhile polar, acetonitrile is less effective at solvating highly polar molecules compared to DMSO or DMF.
ChlorinatedDichloromethane (DCM)SolubleThe polarity of the C-Cl bonds in DCM allows for favorable interactions with the PEG linker.
Polar ProticWaterSolubleThe polyethylene glycol chains are well-known for their hydrophilicity and ability to form hydrogen bonds with water molecules.[][5][6]
Ethanol (B145695)SolubleThe hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, leading to good solubility.
NonpolarHexane (B92381)InsolubleThe significant polarity mismatch between the highly polar N-Boc-N-bis(PEG3-acid) and nonpolar hexane results in poor solubility.
Toluene (B28343)Sparingly SolubleThe aromatic ring of toluene provides some polarizability, but it is generally insufficient to effectively solvate the polar functional groups.

Stability Characteristics

The stability of N-Boc-N-bis(PEG3-acid) is influenced by its chemical structure. The Boc protecting group is susceptible to cleavage under acidic conditions.[7][9] The ether linkages within the PEG chains are generally stable under neutral and basic conditions but can be susceptible to oxidation over long-term storage, especially in the presence of metal ions or light. The terminal carboxylic acids are stable functional groups. For a related compound, N-Boc-N-bis(PEG3-NHS ester), it is noted that the NHS ester has some instability and may degrade over time.[10] While N-Boc-N-bis(PEG3-acid) does not contain the NHS ester, this highlights the importance of proper storage to maintain purity.

Table 2: Stability Profile of N-Boc-N-bis(PEG3-acid)

ConditionStabilityNotes
pH
Acidic (pH < 4)UnstableThe Boc protecting group is readily cleaved under acidic conditions to reveal the free amine.[7][9]
Neutral (pH 6-8)StableThe molecule is expected to be stable under neutral pH conditions.
Basic (pH > 8)Generally StableThe ester and amide bonds are generally stable, but prolonged exposure to strong bases could potentially lead to hydrolysis.
Temperature
-20°CStable (Long-term)Recommended storage condition for long-term stability.[8][11][12]
0-4°CStable (Short-term)Suitable for short-term storage (days to weeks).[12]
AmbientStable for ShippingGenerally stable for the duration of shipping under ambient temperatures.[11][12][13][14]
Light Moderately StableAs with many organic molecules, protection from light is recommended to prevent potential photo-degradation.
Oxidizing Agents Potentially UnstableThe PEG chains can be susceptible to oxidation. Avoid contact with strong oxidizing agents.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is recommended by the World Health Organization for solubility determination.[15][16]

Objective: To determine the equilibrium solubility of N-Boc-N-bis(PEG3-acid) in various solvents at a controlled temperature.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, DMSO, DCM)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the solute concentration

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of N-Boc-N-bis(PEG3-acid) to a series of vials, ensuring a solid phase remains after equilibration.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[15] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Preliminary experiments can determine the optimal equilibration time.[16]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant and determine the concentration of N-Boc-N-bis(PEG3-acid) using a validated analytical method.

Protocol for Assessing Metabolic Stability in Human Liver Microsomes

This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[17][18]

Objective: To determine the in vitro metabolic stability of N-Boc-N-bis(PEG3-acid).

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, HLM, and the NADPH regenerating system.

  • Initiation of Reaction: Add a stock solution of N-Boc-N-bis(PEG3-acid) to the reaction mixture to initiate the metabolic reaction. Incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[18]

  • Sample Preparation: Vortex and centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Signaling Pathways and Experimental Workflows

N-Boc-N-bis(PEG3-acid) is a key component in the synthesis of PROTACs, which function by hijacking the ubiquitin-proteasome system. The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for its characterization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled E2 E2-Ubiquitin Conjugating Enzyme E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E2 Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_1 PROTAC Characterization Workflow Synthesis PROTAC Synthesis (using N-Boc-N-bis(PEG3-acid)) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay Binary Binding Assays (e.g., SPR, ITC) Purification->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Formation Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex_Formation->Cellular_Degradation Downstream_Effects Downstream Functional Assays (e.g., Cell Viability, Phenotypic Screens) Cellular_Degradation->Downstream_Effects

References

Characterization of N-Boc-N-bis(PEG3-acid) by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of N-Boc-N-bis(PEG3-acid), a branched polyethylene (B3416737) glycol (PEG) linker, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document offers detailed experimental protocols and data interpretation to support researchers in the fields of drug delivery, bioconjugation, and materials science.

Introduction to N-Boc-N-bis(PEG3-acid)

N-Boc-N-bis(PEG3-acid) is a heterobifunctional linker molecule featuring a Boc-protected amine and two terminal carboxylic acid groups. The PEG chains enhance solubility and biocompatibility, making it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine for further functionalization, while the carboxylic acid groups allow for conjugation to amine-containing molecules.

Molecular Structure:

Figure 1: Chemical Structure of N-Boc-N-bis(PEG3-acid).

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-N-bis(PEG3-acid) is provided below.

PropertyValueSource
Molecular Formula C₃₁H₆₀N₂O₁₅[1][2][3]
Molecular Weight 700.8 g/mol [1][2][3]
CAS Number 2055042-61-8[1][2][3]
Purity Typically >95%[1][3]
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF
Storage -20°C[1]

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of N-Boc-N-bis(PEG3-acid). Below are the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5-6.0br s1H-NH- (Boc)
~3.75t4H-O-CH₂-CH₂-COOH
~3.65m32HPEG backbone (-O-CH₂-CH₂-O-)
~3.55t4H-CH₂-N-
~3.30q2H-CH₂-NH-Boc
~2.75t4H-N-(CH₂-CH₂-O-)₂
~2.50t4H-CH₂-COOH
1.44s9H-C(CH₃)₃ (Boc)
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~173-COOH
~156-C=O (Boc)
~79-C(CH₃)₃ (Boc)
~70-71PEG backbone (-O-CH₂-CH₂-O-)
~67-O-CH₂-CH₂-COOH
~53-N-(CH₂-CH₂-O-)₂
~40-CH₂-NH-Boc
~35-CH₂-COOH
~28-C(CH₃)₃ (Boc)

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and purity of PEGylated compounds.

Predicted Mass Spectrometry Data
m/zIon
701.41[M+H]⁺
723.39[M+Na]⁺
739.36[M+K]⁺
601.36[M-Boc+H]⁺
545.30[M-Boc-C₄H₈+H]⁺

*M refers to the neutral molecule N-Boc-N-bis(PEG3-acid).

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of N-Boc-N-bis(PEG3-acid). Instrument parameters may need to be optimized for specific systems.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of N-Boc-N-bis(PEG3-acid) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-Boc-N-bis(PEG3-acid) in a suitable solvent (e.g., water, methanol, or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate mobile phase, often containing a small amount of formic acid (0.1%) for positive ion mode.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • ESI-MS Acquisition:

    • Infuse the sample directly or via liquid chromatography (LC).

    • Operate in positive ion mode.

    • Set the capillary voltage to 3-4 kV.

    • Optimize the source temperature and gas flow rates.

    • Acquire data over a mass range that includes the expected molecular ions and fragments (e.g., m/z 100-1000).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M+K]⁺) and any significant fragment ions.

Workflow and Data Analysis Diagram

The following diagrams illustrate the characterization workflow and the logical relationship of the analytical data.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of N-Boc-N-bis(PEG3-acid) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Structure Structural Verification NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity Final Final Product Specification Structure->Final Purity->Final

Figure 2: Analytical workflow for the characterization of N-Boc-N-bis(PEG3-acid).

cluster_nmr NMR Data cluster_ms Mass Spec Data H1_NMR ¹H NMR Structure Molecular Structure Confirmation H1_NMR->Structure Proton Environment C13_NMR ¹³C NMR C13_NMR->Structure Carbon Skeleton MolIon Molecular Ion ([M+H]⁺, [M+Na]⁺) MolIon->Structure Molecular Weight Fragments Fragment Ions (e.g., [M-Boc+H]⁺) Fragments->Structure Sub-structural Information

Figure 3: Logical relationship of analytical data for structural confirmation.

This guide provides a comprehensive framework for the characterization of N-Boc-N-bis(PEG3-acid). For further details, it is recommended to consult the certificate of analysis from the supplier and relevant scientific literature on the characterization of PEGylated molecules.

References

An In-Depth Technical Guide to the TFA-Mediated Deprotection of N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-N-bis(PEG3-acid) using trifluoroacetic acid (TFA). This process is a critical step in synthesizing molecules for various applications in drug development and bioconjugation, where the resulting amine is used for further modification.

Introduction

N-Boc-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a Boc-protected amine and two terminal carboxylic acid groups.[1] The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2][3] Trifluoroacetic acid is the reagent of choice for this deprotection, offering clean and efficient cleavage to yield the corresponding primary amine.[2][3][4]

The deprotection reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[5][6] The resulting amine is typically obtained as a TFA salt.[5][6]

Experimental Protocol

This section details a standard protocol for the TFA-mediated deprotection of N-Boc-N-bis(PEG3-acid).

Materials and Reagents
  • N-Boc-N-bis(PEG3-acid)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional aqueous workup)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional aqueous workup)

  • Diethyl ether (for precipitation)

Reaction Procedure
  • Dissolution: Dissolve N-Boc-N-bis(PEG3-acid) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v).[]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[]

  • Monitoring: Monitor the reaction progress until the starting material is completely consumed. This is typically achieved within 1–2 hours.[] Reaction progress can be monitored by:

    • Thin-Layer Chromatography (TLC): The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.[][8]

Work-up and Isolation

The work-up procedure depends on the properties of the final product and the requirements of the subsequent synthetic steps. Given that the deprotected N,N-bis(PEG3-acid)amine is expected to be highly polar and potentially water-soluble, several methods can be considered.

Method 1: Direct Evaporation (Yields TFA Salt)

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[]

  • The resulting product is the amine as its TFA salt, which can often be used directly in subsequent reactions, such as amide couplings, with the addition of a non-nucleophilic base.

Method 2: Aqueous Workup (for Water-Insoluble Amines)

This method is less suitable if the final product has high water solubility.

  • Dilute the reaction mixture with an organic solvent.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[][8] Caution: Carbon dioxide gas will evolve.[8]

  • Wash the organic layer with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[][8]

Method 3: Precipitation

  • After concentrating the reaction mixture, the TFA salt of the deprotected amine can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[]

Method 4: Basic Ion-Exchange Resin

  • After removal of DCM and excess TFA by evaporation, dissolve the residue in a suitable solvent like methanol.

  • Add a basic ion-exchange resin (e.g., Amberlyst A-21).

  • Stir the mixture for approximately 30 minutes.

  • Filter off the resin and concentrate the filtrate to yield the free amine. This method avoids an aqueous workup, which is beneficial for highly water-soluble products.

Quantitative Data

While specific yield and purity data for the deprotection of N-Boc-N-bis(PEG3-acid) are not extensively published, the following table summarizes general conditions and expected outcomes for TFA-mediated Boc deprotection of various amines. These values can serve as a benchmark for this specific reaction.

ParameterValue/RangeReference(s)
Substrate Concentration 0.1–0.2 M in DCM[]
TFA Concentration 20–50% (v/v) in DCM[][8]
Reaction Temperature 0 °C to Room Temperature[]
Reaction Time 30 minutes – 2 hours[][8]
Reported Yields (General) High (>80%)[8]

Visualizations

Mechanism of Boc Deprotection

The following diagram illustrates the acid-catalyzed mechanism for the removal of the Boc protecting group by TFA.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow

This diagram outlines the general workflow for the deprotection of N-Boc-N-bis(PEG3-acid).

Deprotection_Workflow Start Dissolve N-Boc-N-bis(PEG3-acid) in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at 0 °C, then warm to RT (1-2 hours) Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Workup / Isolation Monitor->Workup Evaporation Evaporation & Co-evaporation (yields TFA salt) Workup->Evaporation Method 1 Aqueous_Workup Aqueous Wash (yields free amine) Workup->Aqueous_Workup Method 2 Resin_Workup Basic Resin Treatment (yields free amine) Workup->Resin_Workup Method 4 Final_Product Purified Product Evaporation->Final_Product Aqueous_Workup->Final_Product Resin_Workup->Final_Product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., to 50%) or extend the reaction time. Continue to monitor progress.[]
Side Product Formation The tert-butyl cation may react with nucleophilic sites on the molecule.Consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5–5% v/v) to the reaction mixture.[]
Difficulty in Isolating Product The product is highly polar and water-soluble, making extraction difficult.Avoid aqueous workup. Use direct evaporation to obtain the TFA salt or use a basic ion-exchange resin to obtain the free amine.
Residual TFA TFA is high-boiling and can be difficult to remove completely.Perform multiple co-evaporations with toluene or another suitable solvent.[]

This technical guide provides a robust framework for the successful deprotection of N-Boc-N-bis(PEG3-acid) using TFA. Researchers should adapt and optimize the protocol based on the specific requirements of their downstream applications and the analytical data obtained.

References

A Technical Guide to Boc Protection and Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butyloxycarbonyl (Boc) protection and deprotection of amine functionalities in polyethylene (B3416737) glycol (PEG) linkers. This guide is intended to serve as a valuable resource for researchers and professionals involved in bioconjugation, drug delivery, and peptide synthesis.

Introduction to PEG Linkers and the Role of Boc Protection

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and biotechnology.[1][2][3] Their inherent properties, such as water solubility, biocompatibility, and lack of toxicity, make them ideal for a wide range of applications.[2][4] PEGylation, the process of attaching PEG chains to molecules, can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility, stability, and circulation time in the bloodstream.[1][4]

In the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, precise control over reactive functional groups is paramount.[2] The amine group is a common site for conjugation; however, its high nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions during multi-step synthetic sequences.[5] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[6]

This guide will delve into the chemical mechanisms governing the attachment (protection) and removal (deprotection) of the Boc group on PEG linkers, providing detailed experimental procedures and quantitative data to aid in the successful application of these techniques.

Mechanism of Boc Protection

The protection of an amine group with a Boc moiety typically involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of (Boc)₂O.[7][8] This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of a tert-butyl carbonate leaving group. This leaving group then deprotonates the positively charged amine, yielding the N-Boc protected PEG linker, carbon dioxide, and tert-butanol.[7] No base is strictly necessary for this reaction, as the leaving group acts as an internal base.[7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products PEG_Amine R-PEG-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate PEG_Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate Boc_PEG R-PEG-NH-Boc Tetrahedral_Intermediate->Boc_PEG Collapse & Deprotonation Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts

Mechanism of Boc protection of a PEG-amine.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][9] The deprotection mechanism is an acid-catalyzed elimination.

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[9][10] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[9][10] The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine of the PEG linker.[9] The liberated amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt.[9]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Boc_PEG R-PEG-NH-Boc Protonated_Boc Protonated Boc-PEG Boc_PEG->Protonated_Boc Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Butyl Cation PEG_Amine_Salt R-PEG-NH₃⁺ Carbamic_Acid->PEG_Amine_Salt Decarboxylation Byproducts t-Butyl Cation + CO₂ Carbamic_Acid->Byproducts

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

General Protocol for Boc Protection of PEG-Amine

This protocol is a general guideline and may require optimization based on the specific PEG linker and its solubility.

Materials:

  • Amine-terminated PEG (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Optional: Base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)[8][11]

Procedure:

  • Dissolve the amine-terminated PEG in the chosen solvent (e.g., DCM).

  • Add di-tert-butyl dicarbonate to the solution.

  • If a base is used, add it to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by precipitation in a non-polar solvent like diethyl ether.[11]

General Protocol for Boc Deprotection of Boc-PEG-Linker

This protocol describes the removal of the Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected PEG linker (1 equivalent)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (20-50% v/v in DCM)[12]

  • Optional: Scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v)[12]

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM.[12]

  • Cool the solution to 0 °C in an ice bath.[12]

  • Slowly add the TFA solution to the reaction mixture. If using a scavenger, it should be added at this stage.[12]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.[12]

  • Continue stirring at room temperature for 1-4 hours.[12]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[12]

  • Co-evaporate with a solvent like toluene (B28343) (3 times) to ensure complete removal of residual TFA.[12]

  • The resulting deprotected PEG-amine will be the TFA salt.[9] For applications requiring the free amine, a basic work-up is necessary.

Basic Work-up (Optional):

  • Dissolve the residue in DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for Boc protection and deprotection. The data is compiled from various literature sources and should be used as a general guide.

Table 1: Boc Protection of Amines

Amine Substrate(Boc)₂O (eq.)Base (eq.)SolventTime (h)Yield (%)Reference
Aliphatic Amines1.1 - 1.51.1 - 1.5 (TEA)DCM/THF2 - 6>90[8]
Aromatic Amines1.2 - 2.01.2 - 2.0 (DIPEA)DCM4 - 1285 - 95[13]
PEG-Amine1.52.0 (DIPEA)DCM3Quantitative[11]

Table 2: Boc Deprotection of Boc-Protected Amines

Boc-Protected SubstrateAcid (Concentration)ScavengerSolventTime (h)Yield (%)Reference
Boc-Aliphatic AmineTFA (25-50%)NoneDCM0.5 - 2>95[6]
Boc-Aromatic AmineTFA (50%)NoneDCM1 - 4>90[14]
Boc-PEG-AmineTFA (50%)TIS (5%)DCM1 - 2>95[11][12]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflows for Boc protection and deprotection.

Boc_Protection_Workflow Start Start: PEG-Amine Dissolve Dissolve PEG-Amine in Solvent (e.g., DCM) Start->Dissolve Add_Reagents Add (Boc)₂O (and optional base) Dissolve->Add_Reagents React Stir at Room Temperature Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up and Purification Monitor->Workup Complete End End: Boc-Protected PEG Workup->End

Experimental workflow for Boc protection.

Boc_Deprotection_Workflow Start Start: Boc-Protected PEG Dissolve Dissolve Boc-PEG in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA Solution (and optional scavenger) Cool->Add_TFA React Stir and Warm to RT Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate and Remove Excess TFA Monitor->Concentrate Complete Optional_Workup Optional Basic Work-up Concentrate->Optional_Workup End_Salt End: PEG-Amine TFA Salt Optional_Workup->End_Salt No End_Free_Amine End: Free PEG-Amine Optional_Workup->End_Free_Amine Yes

Experimental workflow for Boc deprotection.

Conclusion

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in the field of bioconjugation involving PEG linkers. Its reliable application and straightforward removal provide a robust strategy for the selective modification of amine functionalities. By understanding the underlying mechanisms and following well-defined experimental protocols, researchers can effectively utilize Boc protection and deprotection to construct complex and well-defined biomolecules for a variety of therapeutic and diagnostic applications. The quantitative data and workflows provided in this guide serve as a practical resource to facilitate the successful implementation of these essential synthetic transformations.

References

The Strategic Advantage of Branched PEG Linkers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a cornerstone in drug delivery, significantly enhancing the solubility, stability, and pharmacokinetic profiles of a wide array of therapeutics. While linear PEG linkers have been traditionally employed, the advent of branched PEG architectures has opened new frontiers in the design of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the role of branched PEG linkers, offering a comparative analysis with their linear counterparts, detailed experimental protocols, and insights into their mechanisms of action.

Core Principles: The Architectural Advantage of Branched PEG

Branched PEG linkers are multi-arm polymers extending from a central core, offering distinct advantages over their linear counterparts. This unique architecture imparts several beneficial properties to the drug conjugate.[1][2]

Enhanced Hydrodynamic Volume: The branched structure of these PEGs creates a larger hydrodynamic radius compared to a linear PEG of the same molecular weight.[1][3][4] This increased size is a critical factor in reducing renal clearance, thereby prolonging the circulation half-life of the conjugated drug.[3][4]

Improved Stability and Reduced Immunogenicity: The dense hydrophilic cloud created by the multiple PEG arms provides a more effective shield for the drug molecule from enzymatic degradation and recognition by the immune system.[5] This "stealth" effect contributes to a longer in vivo persistence and a lower potential for immunogenic responses.

Increased Drug Loading Capacity: The multi-arm nature of branched PEG linkers allows for the attachment of a higher number of drug molecules per linker, a significant advantage in the development of potent therapies like antibody-drug conjugates (ADCs).[6]

Enhanced Solubility: Branched PEG architectures can be more effective at solubilizing hydrophobic drugs due to their three-dimensional structure that can encapsulate the drug molecule.[2]

Quantitative Comparison: Branched vs. Linear PEG Linkers

The superior properties of branched PEG linkers can be quantified across several key parameters. The following tables summarize comparative data, providing a clear rationale for the selection of branched architectures in drug delivery design.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]
Linker TypePolymer Molecular Weight (kDa)Hydrodynamic Radius (nm)
Linear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40
This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[1]
Drug ConjugatePEG ArchitectureMolecular Weight (kDa)Systemic Clearance (L/hr)
Interferon-alpha (IFN-α)Unmodified-6.6–29.2
IFN-α-PEGLinear52.5–5
IFN-α-PEGLinear120.725
IFN-α-PEGBranched400.06–0.10
Pharmacokinetic parameters of interferon-alpha conjugated with linear and branched PEG.[7]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of branched PEG linkers. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of a 4-Arm-PEG-Succinimidyl Glutarate (4-Arm-PEG-SG)

This protocol outlines the synthesis of a 4-arm PEG with NHS ester functional groups, a versatile reagent for conjugation to amine-containing molecules.[8]

Materials:

  • 4-Arm-PEG-OH

  • Succinimidyl glutarate

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve 4-Arm-PEG-OH in anhydrous DCM.

  • Add succinimidyl glutarate, DCC, and DMAP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Precipitate the product by adding the filtrate to cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product, 4-Arm-PEG-SG, under vacuum.

Characterization:

  • ¹H NMR: To confirm the presence of the succinimidyl glutarate groups and the PEG backbone.

  • SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering): To determine the molecular weight and polydispersity of the final product.[9][10]

Conjugation of a Branched PEG Linker to an Antibody

This protocol describes a general method for conjugating an NHS-activated branched PEG linker to the lysine (B10760008) residues of an antibody.[]

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated branched PEG linker (e.g., 4-Arm-PEG-SG)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Dissolve the NHS-activated branched PEG linker in a small amount of anhydrous DMSO or DMF.

  • Add the PEG linker solution to the antibody solution at a specific molar ratio (e.g., 10:1 or 20:1 linker to antibody).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the PEGylated antibody from unreacted PEG and byproducts using size exclusion chromatography or extensive dialysis against a suitable buffer.

Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the antibody after PEGylation.

  • HIC-HPLC (Hydrophobic Interaction Chromatography-HPLC): To determine the drug-to-antibody ratio (DAR) for ADCs.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and the degree of PEGylation.[3][12]

Mechanisms of Cellular Uptake and Intracellular Trafficking

The cellular internalization of drug conjugates with branched PEG linkers is a critical step for their therapeutic efficacy. Endocytosis is the primary mechanism of uptake for PEGylated nanoparticles and conjugates.[13]

Signaling Pathways in Endocytosis

The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle or conjugate. Common pathways include:

  • Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of many nanoparticles. The process is initiated by the binding of the conjugate to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often implicated in the uptake of smaller nanoparticles and can sometimes bypass the lysosomal degradation pathway.[7]

  • Macropinocytosis: This is a less specific, actin-driven process that involves the formation of large vesicles (macropinosomes) that engulf extracellular fluid and particles.

The following diagram illustrates a generalized signaling pathway for receptor-mediated endocytosis of a drug conjugate with a branched PEG linker.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate Drug Conjugate (Branched PEG) Receptor Cell Surface Receptor Drug_Conjugate->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment & Invagination Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation & Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release Target Intracellular Target Drug_Release->Target Action

Receptor-Mediated Endocytosis Pathway

Experimental and Developmental Workflows

The development of a drug delivery system utilizing branched PEG linkers is a multi-step process that requires careful planning and execution. The following workflows, represented as Graphviz diagrams, outline the key stages from initial design to preclinical evaluation.

Workflow for Branched PEG Linker Synthesis and Conjugation

G cluster_synthesis Linker Synthesis cluster_conjugation Conjugation Start Select Core & PEG Arms Polymerization Polymerization Start->Polymerization Activation Functional Group Activation Polymerization->Activation Purification_Linker Purification & Characterization Activation->Purification_Linker Conjugation_Step Conjugation to Drug/Antibody Purification_Linker->Conjugation_Step Purification_Conj Purification & Characterization Conjugation_Step->Purification_Conj Final_Product Final Conjugate Purification_Conj->Final_Product

Synthesis and Conjugation Workflow
Preclinical Evaluation Workflow for a Branched PEG Drug Conjugate

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Stability Assays (Plasma, pH) Cell_Uptake Cellular Uptake Studies Cytotoxicity Cytotoxicity Assays Pharmacokinetics Pharmacokinetics (PK) Studies Cytotoxicity->Pharmacokinetics Proceed if promising Biodistribution Biodistribution Studies Pharmacokinetics->Biodistribution Efficacy Efficacy Studies (Tumor Models) Biodistribution->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Go/No-Go Decision Start_Eval Drug Conjugate Start_Eval->Stability Start_Eval->Cell_Uptake Start_Eval->Cytotoxicity

Preclinical to Clinical Workflow

Conclusion

Branched PEG linkers represent a significant advancement in the field of drug delivery, offering superior control over the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Their unique architecture provides a versatile platform for the development of next-generation therapies with improved efficacy and safety profiles. The data, protocols, and workflows presented in this guide offer a foundational resource for researchers and drug development professionals seeking to harness the full potential of branched PEG technology. As our understanding of the intricate interactions between these complex molecules and biological systems continues to grow, so too will the opportunities for innovative therapeutic interventions.

References

The Strategic Design of N-Boc-N-bis(PEG3-acid) Linkers in PROTACs and ADCs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as powerful modalities. The efficacy of these bifunctional molecules is critically dependent on the linker that connects the targeting moiety to the therapeutic payload or E3 ligase ligand. Among the diverse array of linkers, the N-Boc-N-bis(PEG3-acid) linker has garnered significant attention due to its unique branched structure and polyethylene (B3416737) glycol (PEG) composition. This technical guide provides a comprehensive overview of the design, synthesis, and application of N-Boc-N-bis(PEG3-acid) linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Core Principles of the N-Boc-N-bis(PEG3-acid) Linker

The N-Boc-N-bis(PEG3-acid) linker is a branched PEG derivative featuring a central nitrogen atom. This nitrogen is protected by a tert-butyloxycarbonyl (Boc) group and is attached to two separate PEG3-acid arms. This distinct architecture offers several advantages in the design of PROTACs and ADCs:

  • Enhanced Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units of the PEG chains impart excellent water solubility. This is crucial for improving the often-poor solubility of complex PROTAC and ADC molecules, which can enhance their bioavailability and pharmacokinetic properties.[1]

  • Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules and improve their in vivo stability by minimizing recognition by the immune system.[1]

  • Flexible and Optimized Spatial Orientation: The flexibility of the PEG chains allows for optimal spatial positioning of the two ends of the bifunctional molecule. In PROTACs, this is critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.[2] For ADCs, it can ensure that the cytotoxic payload does not interfere with antibody binding.

  • Branched Architecture for Multivalency: The "bis(acid)" structure provides two points of attachment, which can be leveraged to create multivalent constructs or to attach both a payload and an imaging agent, for example.

  • Controlled Synthesis: The Boc protecting group allows for orthogonal chemical strategies, where the acid functionalities can be reacted first, followed by deprotection of the amine for subsequent conjugation.

Data Presentation: The Impact of PEG Linkers on PROTAC and ADC Performance

The length and composition of the linker are critical determinants of a PROTAC's or ADC's efficacy. While specific data for the N-Boc-N-bis(PEG3-acid) linker is often embedded within broader proprietary studies, the following tables summarize representative data from the literature that illustrates the general principles of how PEG linker length affects the performance of these therapeutics.

Impact of PEG Linker Length on PROTAC Efficacy

The distance between the target protein and the E3 ligase is a crucial parameter in PROTAC design. The following table presents a compiled summary from studies on various PROTACs, demonstrating the dependency of degradation efficiency on linker length.

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BTKPEG6 PEG units2.297[3]
TBK1Alkyl/Ether21396[2]
TBK1Alkyl/Ether2929276[2]
ERαAlkyl16~1000~95[4]
ERαAlkyl12~5000~75[4]
PI3KPEG/AlkylVaried42.23 (p110γ)88.6[5]
mTORPEG/AlkylVaried45.474.9[5]

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

This data underscores that an optimal linker length is essential for potent protein degradation. A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced efficiency of ternary complex formation.[2][4]

Influence of PEGylation on ADC Pharmacokinetics

In ADCs, PEG linkers can significantly improve the pharmacokinetic profile by increasing hydrophilicity and shielding the hydrophobic payload.[6][7] This can lead to reduced plasma clearance and a longer half-life.

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
Generic ADC-XNon-PEGylated300.5[8] (Illustrative)
Generic ADC-X-PEG12Linear PEG12600.25[8] (Illustrative)
RS7-DL11Val-Lys-PAB with mPEG24 side chainProlonged half-lifeEnhanced animal tolerability[6][7]

Data is often presented as trends and requires specific experimental context for direct comparison.

These findings suggest that the incorporation of PEG moieties, such as those in the N-Boc-N-bis(PEG3-acid) linker, can lead to more stable and effective ADCs with improved therapeutic windows.[1][6][7]

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[9][10][] The N-Boc-N-bis(PEG3-acid) linker plays a crucial role in bridging the target protein and an E3 ubiquitin ligase to facilitate this process.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with N-Boc-N-bis(PEG3-acid) linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub_E1 Ub-E1 Ub->Ub_E1 E1 E1 Activating Enzyme E1->Ub_E1 E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi activation Ub_E1->E2 transfer Ub_E2->Ternary_Complex recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognition Proteasome->PROTAC release & recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation ADC_Pathway cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC_circ ADC (Antibody-Linker-Payload) Receptor Target Antigen/Receptor ADC_circ->Receptor 1. Binding ADC_bound ADC Bound to Receptor Receptor->ADC_bound Endosome Endosome ADC_bound->Endosome 2. Internalization Lysosome Lysosome (Acidic, Proteases) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity PROTAC_Synthesis_Workflow start Start Materials linker N-Boc-N-bis(PEG3-acid) Linker start->linker poi_ligand POI Ligand (with -NH2) start->poi_ligand e3_ligand E3 Ligase Ligand (with -NH2) start->e3_ligand step1 Step 1: Amide Coupling (EDC, NHS) linker->step1 poi_ligand->step1 step3 Step 3: Amide Coupling (EDC, NHS) e3_ligand->step3 intermediate1 Intermediate 1 (Boc-Linker-POI Ligand) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA) intermediate1->step2 intermediate2 Intermediate 2 (H2N-Linker-POI Ligand) step2->intermediate2 intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Product characterization->end

References

Methodological & Application

Application Notes: Conjugation of N-Boc-N-bis(PEG3-acid) to Primary Amines on a Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) derivatives to proteins, a process known as PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of protein drugs.[1] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility and stability, and decrease immunogenicity.[1][2] N-Boc-N-bis(PEG3-acid) is a branched PEG derivative featuring two terminal carboxylic acid groups and a Boc-protected amine. The carboxylic acid moieties can be covalently linked to primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) on a protein surface through the formation of a stable amide bond.[3] This conjugation is typically achieved using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] The bifunctional nature of the N-Boc-N-bis(PEG3-acid) linker allows for the attachment of two molecules to a single site or for creating a branched PEG structure on the protein surface. This document provides a detailed protocol for the conjugation of N-Boc-N-bis(PEG3-acid) to a model protein and subsequent characterization of the conjugate.

Principle of the Method

The conjugation process is a two-step reaction facilitated by EDC and NHS. First, the carboxylic acid groups on the N-Boc-N-bis(PEG3-acid) are activated by EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment.[4][7] In the second step, the amine-reactive NHS ester reacts with primary amines on the protein to form a stable amide bond, releasing NHS. The reaction is typically performed in a slightly acidic to neutral pH buffer to favor the activation of the carboxyl groups while maintaining protein stability.[8] Following the conjugation reaction, the resulting PEGylated protein is purified to remove unreacted PEG linker and byproducts.

Experimental Protocols

Materials and Reagents

  • Protein: Lysozyme (or other model protein with accessible primary amines)

  • PEG Reagent: N-Boc-N-bis(PEG3-acid)

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[10]

    • Dialysis tubing (10 kDa MWCO)

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • Mass Spectrometer (e.g., ESI-MS)

Protocol 1: Quantification of Primary Amines (Optional)

Before conjugation, it can be beneficial to determine the number of available primary amines on the protein surface to better control the stoichiometry of the reaction. Methods like the ninhydrin (B49086) assay or labeling with amine-reactive probes followed by spectroscopic or mass spectrometric analysis can be employed.[11][12]

Protocol 2: Conjugation of N-Boc-N-bis(PEG3-acid) to Protein

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 5-10 mg/mL.

  • Activation of PEG Reagent:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • In a separate tube, dissolve N-Boc-N-bis(PEG3-acid) in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the N-Boc-N-bis(PEG3-acid) solution.

    • Incubate the activation reaction for 15 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Add the activated PEG reagent solution to the protein solution. The molar ratio of PEG reagent to protein can be varied to achieve the desired degree of PEGylation (a starting point of 20:1 molar excess of PEG to protein is recommended).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

Protocol 3: Purification of the PEGylated Protein

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with PBS, pH 7.4.[]

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.

    • Pool the fractions containing the PEGylated protein, which will elute earlier than the unreacted, smaller PEG reagent and byproducts.[10]

  • Dialysis:

    • Alternatively, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours to remove unreacted reagents.[10]

Protocol 4: Characterization of the Protein-PEG Conjugate

  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein. PEGylated proteins typically show a significant increase in apparent molecular weight.[14]

  • Mass Spectrometry:

    • Determine the precise molecular weight of the conjugate and the degree of PEGylation using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][15] This will confirm the number of PEG molecules attached per protein molecule.

  • Protein Concentration Determination:

    • Determine the concentration of the final PEGylated protein solution using a protein assay such as the BCA assay. Note that the presence of PEG may slightly interfere with some protein quantification methods.[16]

Data Presentation

Table 1: Reaction Conditions for Protein PEGylation

ParameterCondition
Protein Concentration5 mg/mL
Molar Ratio (PEG:Protein)20:1
Molar Ratio (EDC:PEG)10:1
Molar Ratio (Sulfo-NHS:PEG)25:1
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0
Reaction Time2 hours
Reaction TemperatureRoom Temperature

Table 2: Characterization of PEGylated Protein

Analysis MethodUnconjugated ProteinPEGylated Protein
Apparent MW (SDS-PAGE)~14 kDa>25 kDa (smeared band)
Molecular Weight (Mass Spec)~14,300 Da~15,700 Da (for 1 PEG)
Degree of PEGylation01-2 molecules/protein

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein in Activation Buffer mix Mix Protein and Activated PEG protein_prep->mix peg_prep N-Boc-N-bis(PEG3-acid) in Activation Buffer edc_nhs Add EDC/ Sulfo-NHS peg_prep->edc_nhs 15 min activation activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg activated_peg->mix react React for 2 hours mix->react quench Quench Reaction react->quench purify SEC or Dialysis quench->purify purified_product Purified PEG-Protein Conjugate purify->purified_product sds_page SDS-PAGE purified_product->sds_page mass_spec Mass Spectrometry purified_product->mass_spec

Caption: Experimental workflow for the conjugation of N-Boc-N-bis(PEG3-acid) to a protein.

reaction_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation PEG_Acid PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea PEG_NHS PEG-NHS Ester (stable intermediate) O_Acylisourea->PEG_NHS + NHS Sulfo-NHS NHS->PEG_NHS Conjugate Protein-NH-CO-PEG (Stable Amide Bond) PEG_NHS->Conjugate + Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Released_NHS Released Sulfo-NHS Conjugate->Released_NHS

Caption: Reaction pathway for EDC/NHS mediated amide bond formation.

Applications and Future Perspectives

The conjugation of bifunctional PEG linkers like N-Boc-N-bis(PEG3-acid) is a versatile tool in drug development and research.[17] These conjugates can be used to improve the therapeutic properties of proteins, peptides, and small molecules.[18] For instance, they are instrumental in the development of antibody-drug conjugates (ADCs), where they link a cytotoxic drug to a targeting antibody, enhancing drug delivery to cancer cells while minimizing systemic toxicity.[19] The branched nature of this particular PEG linker can influence the overall structure and hydrodynamic radius of the resulting conjugate, potentially offering advantages over linear PEG linkers. The Boc-protected amine provides a further point for orthogonal chemistry, allowing for the subsequent attachment of other molecules, such as targeting ligands or imaging agents, after deprotection. Future research may focus on optimizing the length and branching of PEG linkers to fine-tune the pharmacokinetic and pharmacodynamic properties of bioconjugates for specific therapeutic applications.[2]

References

Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC using N-Boc-N-bis(PEG3-acid) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.[4][5]

The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex.[1][] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve physicochemical properties, such as water solubility.[3][7][8] This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing the N-Boc-N-bis(PEG3-acid) linker, a branched PEG-based linker suitable for connecting amine-functionalized ligands.[9][10][11]

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves acting as a molecular bridge to induce the degradation of a target protein. This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further degradation cycles.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis Overview

The synthesis strategy for a PROTAC using the N-Boc-N-bis(PEG3-acid) linker involves a sequential, two-step amide coupling process to attach two different amine-functionalized ligands (one for the POI, one for an E3 ligase), followed by the deprotection of the central amine. This modular approach allows for the systematic variation of ligands to optimize degradation activity.[12]

Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling cluster_step3 Step 3: Boc Deprotection Linker N-Boc-N-bis(PEG3-acid) Linker Step1_React Amide Coupling (e.g., HATU, DIPEA) Linker->Step1_React Ligand1 Amine-functionalized E3 Ligand (Ligand 1) Ligand1->Step1_React Ligand2 Amine-functionalized POI Ligand (Ligand 2) Step2_React Amide Coupling (e.g., HATU, DIPEA) Ligand2->Step2_React Step1_Product Mono-coupled Intermediate Step1_React->Step1_Product Step1_Purify Purification (e.g., HPLC) Step1_Product->Step1_Purify Step1_Purify->Step2_React Step2_Product Boc-Protected PROTAC Step2_React->Step2_Product Step3_React Acidic Deprotection (e.g., TFA in DCM) Step2_Product->Step3_React Final_PROTAC Final PROTAC Step3_React->Final_PROTAC Final_Purify Final Purification & Characterization Final_PROTAC->Final_Purify

Caption: Step-by-step workflow for PROTAC synthesis.

Experimental Protocols

These protocols provide a general framework. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific ligands. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Mono-Amide Coupling with First Ligand

This step involves coupling the N-Boc-N-bis(PEG3-acid) linker with the first amine-functionalized ligand (e.g., an E3 ligase ligand like pomalidomide-amine). Careful control of stoichiometry is required to maximize the yield of the mono-coupled product.

Reagent/MaterialMolar EquivalentPurpose
N-Boc-N-bis(PEG3-acid)1.5 - 2.0 eqLinker
Amine-functionalized Ligand 11.0 eqFirst binding moiety
HATU1.2 eqCoupling agent
DIPEA3.0 eqBase
Anhydrous DMF-Solvent

Procedure:

  • Dissolve the amine-functionalized Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve N-Boc-N-bis(PEG3-acid) (1.5-2.0 eq) in anhydrous DMF.

  • Slowly add the activated Ligand 1 solution to the linker solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to check for the formation of the desired mono-coupled product.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[13]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by preparative HPLC to isolate the mono-coupled intermediate from unreacted starting materials and the di-coupled side product.

Step 2: Second Amide Coupling with Second Ligand

The purified mono-coupled intermediate is now coupled with the second amine-functionalized ligand (e.g., a POI ligand).

Reagent/MaterialMolar EquivalentPurpose
Mono-coupled Intermediate1.0 eqIntermediate from Step 1
Amine-functionalized Ligand 21.1 eqSecond binding moiety
HATU1.2 eqCoupling agent
DIPEA3.0 eqBase
Anhydrous DMF-Solvent

Procedure:

  • Dissolve the purified mono-coupled intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the remaining carboxylic acid.[13]

  • Add the amine-functionalized Ligand 2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Work-up the reaction as described in Step 1.7 and 1.8.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure Boc-protected PROTAC.

Step 3: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the central nitrogen of the linker to yield the final PROTAC.[14]

Reagent/MaterialVolume/ConcentrationPurpose
Boc-Protected PROTAC-Product from Step 2
Trifluoroacetic Acid (TFA)20-50% (v/v)Deprotection reagent
Dichloromethane (DCM)-Solvent

Procedure:

  • Dissolve the Boc-protected PROTAC in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise to the solution.[13]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[13]

  • The resulting crude PROTAC (often as a TFA salt) is then purified by preparative HPLC to obtain the final, highly pure product.

Characterization and Purification

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Characterization_Workflow cluster_purification Purification cluster_analysis Analysis & Characterization Crude Crude PROTAC from Synthesis HPLC Preparative HPLC Crude->HPLC Purified Purified PROTAC HPLC->Purified LCMS LC-MS (Purity & Mass) Purified->LCMS NMR NMR (1H, 13C) (Structure) Purified->NMR HRMS HRMS (Exact Mass) Purified->HRMS Final Characterized PROTAC (>95% Purity)

Caption: Workflow for PROTAC purification and characterization.

TechniquePurposeExpected Outcome
LC-MS Monitor reaction progress and assess final purity.A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the target PROTAC.
Preparative HPLC Purify the final compound.Isolation of the PROTAC with >95% purity.
NMR (¹H, ¹³C) Confirm the chemical structure.Spectra consistent with the proposed structure, showing signals for both ligands and the linker.
HRMS Determine the exact mass and confirm elemental composition.Measured mass should be within 5 ppm of the calculated theoretical mass.

Summary and Conclusion

The synthesis of PROTACs using an N-Boc-N-bis(PEG3-acid) linker provides a robust and modular method for generating novel protein degraders. The protocols outlined above detail a sequential amide coupling strategy followed by a final deprotection step. This approach is amenable to the creation of PROTAC libraries for structure-activity relationship (SAR) studies by varying the E3 ligase and POI ligands.[12] Careful purification and rigorous analytical characterization at each stage are paramount to ensure the quality and reliability of the final compounds for biological evaluation.

References

Application Notes and Protocols for the Development of an Antibody-Drug Conjugate using N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][3] The linker is a critical element that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[1]

Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance the hydrophilicity of the conjugate, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[4][5][] Branched PEG linkers offer the potential for higher drug loading in a controlled manner.[][7][8] This document provides a detailed workflow and experimental protocols for the development of an ADC using N-Boc-N-bis(PEG3-acid), a branched PEG linker. This linker features a Boc-protected amine and two terminal carboxylic acid groups, allowing for the attachment of two payload molecules and subsequent conjugation to the antibody.[9]

Workflow for ADC Development

The development of an ADC using the N-Boc-N-bis(PEG3-acid) linker is a multi-step process that begins with the synthesis of the drug-linker complex, followed by its conjugation to the antibody, and concludes with purification and characterization of the final ADC.

ADC_Workflow cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation and Purification cluster_characterization ADC Characterization A Activation of N-Boc-N-bis(PEG3-acid) Carboxylic Acids B Conjugation of Amine-Containing Payload A->B C Purification of Boc-Protected Drug-Linker B->C D Boc Deprotection C->D E Purification of Drug-Linker Complex D->E F Activation of Drug-Linker Amine Group (Optional) E->F Purified Drug-Linker G Conjugation to Antibody Lysine (B10760008) Residues F->G H Purification of ADC G->H I Determination of DAR H->I J Analysis of Purity and Aggregation H->J K In Vitro Cytotoxicity Assays H->K

Figure 1: Overall workflow for ADC development.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Complex

This protocol describes the synthesis of the drug-linker complex by first conjugating an amine-containing cytotoxic payload to the carboxylic acid groups of N-Boc-N-bis(PEG3-acid) and then removing the Boc protecting group to reveal the amine for antibody conjugation.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of N-Boc-N-bis(PEG3-acid):

    • Dissolve N-Boc-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours to activate the carboxylic acid groups.[4][10]

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing cytotoxic payload (2.5 equivalents) in anhydrous DMF.

    • Add the payload solution to the activated linker solution.

    • Stir the reaction overnight at room temperature.

  • Purification of Boc-Protected Drug-Linker:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Boc-protected drug-linker complex by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain a solid product.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected drug-linker in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).[11]

    • Stir the reaction at room temperature for 1-2 hours.[11]

    • Monitor the deprotection by LC-MS.

  • Purification of the Final Drug-Linker Complex:

    • Remove the TFA and DCM under reduced pressure.

    • Purify the final drug-linker complex by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product, which is now ready for conjugation to the antibody.

Protocol 2: Conjugation of the Drug-Linker Complex to the Antibody

This protocol describes the conjugation of the purified drug-linker complex to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Purified drug-linker complex with a terminal amine

  • EDC and NHS (if the drug-linker's amine needs to be converted to a reactive ester for conjugation to carboxyl groups on the antibody, though lysine conjugation is more common)

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker Complex (if necessary):

    • For lysine conjugation, the amine on the linker can be used to react with an activated ester on a bifunctional crosslinker, which is then reacted with the antibody. A more direct approach is to have a payload with a carboxylic acid that is activated and reacted with the deprotected amine of the linker. Assuming the goal is to attach the linker's amine to the antibody, a heterobifunctional linker would be required. However, given the structure of N-Boc-N-bis(PEG3-acid), it is more likely that the deprotected amine is intended for further modifications or that a different conjugation strategy is employed. For the purpose of this protocol, we will proceed with a standard lysine conjugation where the drug-linker complex has a reactive group for amines. Let's assume the synthesized drug-linker from Protocol 1 is further modified to contain an NHS ester.

  • Conjugation to Antibody Lysine Residues:

    • Dissolve the NHS-activated drug-linker complex in anhydrous DMSO.

    • Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker to antibody). The final DMSO concentration should be kept below 10% (v/v).[12]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[2][12]

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column.

    • Further purify the ADC using SEC or HIC to separate the desired ADC species from unconjugated antibody and aggregates.[13]

ADC Characterization

Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.

Table 1: Key Analytical Techniques for ADC Characterization
ParameterAnalytical Technique(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[14]
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates.
Identity and Integrity Mass Spectrometry (MS), SDS-PAGETo confirm the molecular weight of the ADC and its subunits, and to check for fragmentation.
In Vitro Potency Cell-based cytotoxicity assaysTo determine the concentration of ADC required to kill 50% of target cells (IC50).[15][16]
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To measure the binding affinity of the ADC to its target antigen.

In Vitro Cell-Based Assays

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

    • Remove the existing medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.

    • Incubate the plates for 72-120 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value.

Protocol 4: Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Bystander_Effect cluster_coculture Co-culture Setup Ag_pos Antigen-Positive Cells (Ag+) ADC ADC Treatment Ag_pos->ADC Ag_neg Antigen-Negative Cells (Ag-) (Fluorescently Labeled) Ag_neg->ADC Internalization ADC Internalization and Payload Release (in Ag+ cells) ADC->Internalization Diffusion Payload Diffusion to Ag- Cells Internalization->Diffusion Killing Killing of both Ag+ and Ag- Cells Diffusion->Killing

Figure 2: Bystander effect experimental concept.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • 96-well plates

  • ADC

  • High-content imaging system or flow cytometer

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.[17][18]

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC.

    • Incubate for 72-120 hours.

  • Analysis:

    • Using a high-content imaging system, quantify the number of viable fluorescent (Ag-) cells in each well.

    • Alternatively, harvest the cells and analyze the percentage of viable fluorescent cells by flow cytometry.

  • Data Interpretation:

    • A significant reduction in the number of viable Ag- cells in the presence of the ADC indicates a bystander effect.[19]

Conclusion

The development of an antibody-drug conjugate using the N-Boc-N-bis(PEG3-acid) linker offers a promising strategy for creating ADCs with potentially high drug loading and favorable physicochemical properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of such an ADC, as well as for its in vitro evaluation. Careful optimization of each step is crucial for the successful development of a safe and effective therapeutic agent.

References

How to activate the carboxylic acid groups of N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, the effective activation of carboxylic acid groups is a critical step in bioconjugation and the synthesis of complex molecules. This document provides a detailed guide on activating the terminal carboxylic acid groups of N-Boc-N-bis(PEG3-acid), a branched polyethylene (B3416737) glycol (PEG) linker. This linker is valuable for its ability to conjugate with amine-containing molecules, with the Boc-protected amine allowing for subsequent orthogonal deprotection and further functionalization.

Introduction to Carboxylic Acid Activation

Direct amide bond formation between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid groups of N-Boc-N-bis(PEG3-acid) must first be "activated" to a more reactive form. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by a primary amine to form a stable amide bond.[1][2]

Several methods exist for carboxylic acid activation, with the choice of reagent depending on factors such as the stability of the starting materials, desired reaction conditions, and the required purity of the final product. Common activating agents include carbodiimides (like EDC and DCC), uronium/aminium salts (like HATU and HBTU), and phosphonium (B103445) salts (like PyBOP).[2][3]

Data Presentation: Comparison of Common Activation Reagents

Coupling ReagentAdditiveTypical Molar Ratio (Acid:Coupling Agent:Additive)SolventKey AdvantagesKey Considerations
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)NHS (N-hydroxysuccinimide) or Sulfo-NHS 1 : 1.1-1.5 : 1.1-1.5Aprotic polar solvents (DMF, DMSO) or aqueous buffers (MES)Water-soluble byproducts, mild reaction conditions.[4]O-acylisourea intermediate is unstable in water; NHS/Sulfo-NHS is used to form a more stable active ester.[4]
DCC (N,N'-Dicyclohexylcarbodiimide)NHS or HOBt (Hydroxybenzotriazole)1 : 1.1 : 1.1Aprotic solvents (DCM, DMF)High reactivity, inexpensive.[2]Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. Not suitable for aqueous reactions.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Base (e.g., DIPEA)1 : 1.1 : 2Aprotic polar solvents (DMF, NMP)High coupling efficiency, low racemization, rapid reactions.[5]Can be more expensive than carbodiimides.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Base (e.g., DIPEA)1 : 1.1 : 2Aprotic polar solvents (DMF, DCM)Effective for sterically hindered couplings.Byproducts can sometimes be difficult to remove.

Experimental Protocols

The most widely documented and versatile method for activating carboxylic acids on PEG linkers for bioconjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This method forms a semi-stable NHS ester that can then efficiently react with primary amines.

Protocol: Activation of N-Boc-N-bis(PEG3-acid) using EDC and NHS

This protocol describes the activation of the two terminal carboxylic acid groups of N-Boc-N-bis(PEG3-acid) to form NHS esters, which are then ready for conjugation to an amine-containing molecule.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Amine-containing molecule for conjugation

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Reaction vials

  • Stirring equipment

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate N-Boc-N-bis(PEG3-acid), EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of N-Boc-N-bis(PEG3-acid) in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO.

  • Activation of Carboxylic Acid Groups:

    • In a reaction vial, dissolve N-Boc-N-bis(PEG3-acid) in the chosen solvent (anhydrous organic solvent or Activation Buffer).

    • Add EDC to the solution. A molar excess of 1.1 to 1.5 equivalents per carboxylic acid group is recommended.

    • Immediately add NHS or Sulfo-NHS to the solution. A molar excess of 1.1 to 1.5 equivalents per carboxylic acid group is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • If the activation was performed in an organic solvent, the solvent can be removed under vacuum if the activated intermediate is stable enough for isolation. Alternatively, the reaction mixture can be used directly.

    • If the activation was performed in Activation Buffer, the pH of the reaction mixture should be raised to 7.2-8.0 by adding Coupling Buffer.

    • Add the amine-containing molecule to the solution of the activated N-Boc-N-bis(PEG3-acid). The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or hydroxylamine (B1172632) to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents, byproducts, and unreacted molecules using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations

Logical Workflow for Carboxylic Acid Activation

logical_workflow start Start: N-Boc-N-bis(PEG3-acid) choose_method Select Activation Method start->choose_method edc_nhs EDC/NHS Chemistry choose_method->edc_nhs Aqueous or Mild Conditions other_methods Other Methods (e.g., HATU, PyBOP) choose_method->other_methods High Efficiency or Sterically Hindered dissolve Dissolve in Anhydrous Solvent or Activation Buffer edc_nhs->dissolve other_methods->dissolve add_reagents Add Coupling Agent (e.g., EDC) and Additive (e.g., NHS) dissolve->add_reagents activate Incubate to form Activated Intermediate (NHS Ester) add_reagents->activate conjugate React with Amine-Containing Molecule activate->conjugate purify Purify Conjugate conjugate->purify

Caption: A logical workflow for selecting a carboxylic acid activation method.

Experimental Workflow for EDC/NHS Activation

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_finalization 4. Finalization prep_peg Prepare N-Boc-N-bis(PEG3-acid) Solution mix_reagents Mix PEG, EDC, and NHS in Activation Buffer (pH 4.5-6.0) prep_peg->mix_reagents prep_edc Prepare Fresh EDC Solution prep_edc->mix_reagents prep_nhs Prepare Fresh NHS/Sulfo-NHS Solution prep_nhs->mix_reagents incubate_activation Incubate for 15-30 min at RT mix_reagents->incubate_activation adjust_ph Adjust pH to 7.2-8.0 with Coupling Buffer incubate_activation->adjust_ph add_amine Add Amine-Containing Molecule adjust_ph->add_amine incubate_conjugation Incubate for 2h at RT or overnight at 4°C add_amine->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate quench->purify

Caption: Step-by-step workflow for EDC/NHS activation and conjugation.

References

Application Notes and Protocols for the Synthesis of Trivalent Conjugates Using N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the trivalent, branched linker, N-Boc-N-bis(PEG3-acid), for the creation of multivalent conjugates. This linker is a versatile tool for assembling complex biomolecular architectures, enabling the attachment of up to three distinct molecules. The protocols outlined below are designed to facilitate the synthesis of trivalent constructs for a variety of applications, including targeted drug delivery, immunotherapy, and diagnostics.

Introduction to Multivalency

Multivalency, the simultaneous interaction of multiple ligands with their corresponding receptors, is a fundamental principle in biology that governs the strength and specificity of molecular interactions.[1][2] By mimicking this natural phenomenon, synthetic multivalent molecules can achieve significantly enhanced avidity, selectivity, and biological activity compared to their monovalent counterparts.[3] The N-Boc-N-bis(PEG3-acid) linker provides a flexible and efficient scaffold for the construction of such multivalent systems.[4][5] The polyethylene (B3416737) glycol (PEG) spacers inherent in its structure enhance solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[6]

Chemical Properties of N-Boc-N-bis(PEG3-acid)

N-Boc-N-bis(PEG3-acid) is a heterobifunctional, branched linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid groups. This unique structure allows for a sequential and controlled conjugation strategy.

PropertyValue
Molecular Formula C₃₁H₅₉NO₁₄
Molecular Weight 669.8 g/mol
CAS Number 1347764-77-7
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a trivalent conjugate using N-Boc-N-bis(PEG3-acid). The overall workflow involves three main stages:

  • Conjugation of the first two molecules to the carboxylic acid termini.

  • Deprotection of the central amine.

  • Conjugation of the third molecule to the newly exposed amine.

Protocol 1: Activation of Carboxylic Acids and Conjugation of Amine-Containing Molecules

This protocol describes the activation of the two carboxylic acid groups on N-Boc-N-bis(PEG3-acid) using the carbodiimide (B86325) coupling agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), followed by conjugation to amine-containing molecules (e.g., peptides, small molecules).

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Amine-containing molecules (Molecule A and Molecule B)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve N-Boc-N-bis(PEG3-acid) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Dissolve Molecule A and Molecule B in Coupling Buffer to the desired concentration.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mM.

  • Activation of Carboxylic Acids:

    • In a reaction vessel, add the N-Boc-N-bis(PEG3-acid) solution.

    • Add Activation Buffer to adjust the pH to 5.5.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) solution to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation to Amine-Containing Molecules:

    • Immediately add a 1.1 to 1.5-fold molar excess of the amine-containing molecules (Molecule A and Molecule B) to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting divalent conjugate using an appropriate chromatography method, such as SEC to remove excess reagents or RP-HPLC for higher purity.

Protocol 2: Boc Deprotection of the Central Amine

This protocol describes the removal of the Boc protecting group from the central amine of the divalent conjugate.

Materials:

  • Boc-protected divalent conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water)

  • Diethylether (cold)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected divalent conjugate in DCM.

    • Prepare a deprotection solution of 20-50% TFA in DCM. A common mixture is 95:2.5:2.5 TFA:DCM:Scavenger.

  • Deprotection Reaction:

    • Add the deprotection solution to the dissolved conjugate.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Precipitation and Isolation:

    • Concentrate the reaction mixture under a stream of nitrogen or argon.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the pellet with cold diethyl ether two more times.

    • Dry the final product under vacuum.

Protocol 3: Conjugation of the Third Molecule

This protocol describes the conjugation of a third molecule (Molecule C) to the newly deprotected primary amine. This can be achieved through various amine-reactive chemistries, such as reaction with an NHS-ester or an isothiocyanate.

Materials:

  • Deprotected divalent conjugate with a free primary amine

  • NHS-ester or isothiocyanate-functionalized Molecule C

  • Anhydrous DMF or DMSO

  • Coupling Buffer: 0.1 M PBS, pH 7.2-8.0

  • Purification system (e.g., SEC or RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the deprotected divalent conjugate in Coupling Buffer.

    • Dissolve the amine-reactive Molecule C in anhydrous DMF or DMSO to a high concentration.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved Molecule C to the divalent conjugate solution.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% to maintain the stability of protein-based conjugates.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the final trivalent conjugate using an appropriate chromatography method to remove any unreacted reagents.

Data Presentation: Examples of Trivalent Conjugates

The following table summarizes representative data from the literature for trivalent conjugates, highlighting the enhanced biological activity achieved through multivalency.

Trivalent ConjugateTargetApplicationKey Quantitative DataReference
Trimeric RGD Peptide αvβ3 IntegrinTumor ImagingIC50: 1.8 nM (trimer) vs. 4.7 nM (monomer); Tumor Uptake: 4.3% ID/g (trimer) vs. ~1.4% ID/g (monomer)[7]
Trivalent TLR Ligand Adjuvant Toll-like Receptors (TLRs)Vaccine AdjuvantEnhanced production of IL-12, TNF-α, and IL-6, leading to improved T cell responses.[8]

Visualization of Concepts and Workflows

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of a trivalent conjugate using N-Boc-N-bis(PEG3-acid).

G cluster_0 Step 1: Divalent Conjugate Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Trivalent Conjugate Synthesis A N-Boc-N-bis(PEG3-acid) D EDC/NHS Activation A->D B Molecule A (Amine-terminated) E Conjugation Reaction B->E C Molecule B (Amine-terminated) C->E D->E F Purified Divalent Boc-Protected Conjugate E->F G Boc-Protected Divalent Conjugate F->G I Deprotection G->I H TFA/DCM H->I J Purified Divalent Amine-Conjugate I->J K Divalent Amine-Conjugate J->K M Conjugation Reaction K->M L Molecule C (NHS-ester or Isothiocyanate) L->M N Purified Trivalent Conjugate M->N

Caption: Workflow for trivalent conjugate synthesis.

Signaling Pathway: Receptor Clustering and Downstream Activation

Multivalent ligands can induce the clustering of cell surface receptors, a critical step in initiating downstream signaling cascades.[1][2] This diagram illustrates a generalized pathway where a trivalent ligand promotes receptor dimerization/trimerization, leading to the activation of intracellular signaling molecules.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Trivalent Ligand Trivalent Ligand Receptor Cluster Receptor Cluster Trivalent Ligand->Receptor Cluster Binds to Receptor 1 Receptor 1 Receptor 2 Receptor 2 Receptor 3 Receptor 3 Kinase Activation Kinase Activation Receptor Cluster->Kinase Activation Induces Signaling Cascade Signaling Cascade Kinase Activation->Signaling Cascade Initiates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Caption: Receptor clustering by a trivalent ligand.

Signaling Pathway: Integrin-Mediated Signaling

Trivalent RGD peptides can target and cluster integrin receptors, which are crucial for cell adhesion, migration, and survival.[9] This diagram depicts a simplified integrin signaling pathway initiated by the binding of a trivalent RGD conjugate.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Trivalent RGD Conjugate Trivalent RGD Conjugate Integrin Cluster Integrin Cluster Trivalent RGD Conjugate->Integrin Cluster Binds to FAK FAK Activation Integrin Cluster->FAK Recruits & Activates Src Src Kinase FAK->Src Activates Actin Cytoskeleton Actin Cytoskeleton Src->Actin Cytoskeleton Regulates Cell Adhesion & Migration Cell Adhesion & Migration Actin Cytoskeleton->Cell Adhesion & Migration Controls

Caption: Integrin signaling by a trivalent RGD conjugate.

Conclusion

N-Boc-N-bis(PEG3-acid) is a powerful and versatile linker for the rational design and synthesis of trivalent and multivalent conjugates. The protocols and concepts presented in these application notes provide a solid foundation for researchers to explore the potential of multivalency in their respective fields. The ability to precisely control the assembly of three distinct molecular entities opens up new avenues for the development of highly specific and potent therapeutic and diagnostic agents.

References

Application Notes and Protocols for Amide Bond Formation with N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Its unique structure features a Boc-protected amine and two terminal carboxylic acid groups.[1][][7] The carboxylic acid moieties can be readily coupled with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[][7] The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.[8] The Boc protecting group can be removed under acidic conditions to expose a primary amine for further functionalization.[][7]

This document provides detailed protocols for common amide bond formation techniques using N-Boc-N-bis(PEG3-acid) and offers a comparative overview of different coupling methods.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes the performance of commonly used coupling reagents for PEG-amide conjugation.

Coupling ReagentTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.[3]Less stable at neutral pH, requires careful pH control.[3]
DCC/NHS > 80%> 95%High activation efficiency.[3]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[3]
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.[3]Higher cost, potential for side reactions if not used correctly.[3]

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Herein are detailed protocols for the three most common methods for forming stable amide bonds with N-Boc-N-bis(PEG3-acid).

Protocol 1: EDC/NHS Mediated Amide Coupling

This is a widely used method that involves the activation of the carboxyl groups on the N-Boc-N-bis(PEG3-acid) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with a primary amine.[3]

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Amine-containing molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve N-Boc-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the amine-containing molecule (2.2-3.0 equivalents, to react with both carboxylic acids) in the appropriate solvent.

    • Prepare fresh stock solutions of EDC (2.5 equivalents) and NHS (3.0 equivalents) in anhydrous DMF or DCM immediately before use.

  • Activation of Carboxylic Acids:

    • To the solution of N-Boc-N-bis(PEG3-acid), add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Add the solution of the amine-containing molecule to the activated N-Boc-N-bis(PEG3-acid) solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution, such as hydroxylamine, to stop the reaction.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method, such as SEC or RP-HPLC, to remove unreacted reagents and byproducts.

Protocol 2: DCC Mediated Amide Coupling

Dicyclohexylcarbodiimide (DCC) is another effective coupling reagent. The primary consideration for this method is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.[3]

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Amine-containing molecule

  • DCC

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve N-Boc-N-bis(PEG3-acid) (1.0 equivalent) and the amine-containing molecule (2.2-3.0 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (2.2 equivalents) in a minimal amount of anhydrous DCM.

  • Coupling Reaction:

    • Add the DCC solution dropwise to the stirred mixture of N-Boc-N-bis(PEG3-acid) and amine at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. A white precipitate of DCU will form.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the residue by column chromatography if necessary.

Protocol 3: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[3]

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Amine-containing molecule

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Pre-activation of Carboxylic Acids:

    • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-N-bis(PEG3-acid) (1.0 equivalent) and HATU (2.2 equivalents) in anhydrous DMF.

    • Add DIPEA (4.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the amine-containing molecule (2.2-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_peg Dissolve N-Boc-N-bis(PEG3-acid) activation Activation of Carboxylic Acids prep_peg->activation prep_amine Dissolve Amine-containing Molecule coupling Amide Bond Formation prep_amine->coupling prep_reagents Prepare Coupling Reagents prep_reagents->activation activation->coupling quenching Quench Reaction coupling->quenching purify Chromatographic Purification quenching->purify characterize Characterization purify->characterize

Caption: Experimental workflow for amide bond formation.

reaction_mechanism cluster_reactants Reactants cluster_process Process cluster_products Products peg_acid N-Boc-N-bis(PEG3-acid) activated_ester Activated Intermediate (e.g., NHS-ester) peg_acid->activated_ester Activation amine Primary Amine (R-NH2) amide_bond Amide Bond Formation amine->amide_bond Nucleophilic Attack coupler Coupling Reagent (e.g., EDC/NHS) coupler->activated_ester activated_ester->amide_bond conjugate PEG-Amide Conjugate amide_bond->conjugate byproducts Byproducts amide_bond->byproducts

Caption: General mechanism of amide bond formation.

References

Application Notes and Protocols for Stoichiometric Calculations in N-Boc-N-bis(PEG3-acid) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) linker that is frequently utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a Boc-protected amine and two terminal carboxylic acid groups, allows for the attachment of multiple molecules, such as cytotoxic drugs, to a single point of conjugation on a biomolecule, like an antibody. This can lead to a higher drug-to-antibody ratio (DAR), potentially enhancing the therapeutic efficacy of the ADC. The hydrophilic PEG chains can also improve the solubility and pharmacokinetic properties of the resulting conjugate.

The conjugation of N-Boc-N-bis(PEG3-acid) to primary amines on a biomolecule is typically achieved through the activation of its terminal carboxylic acid groups using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues on an antibody) to form a stable amide bond.

Precise stoichiometric control of the reactants is crucial for achieving a desired and consistent DAR, which in turn affects the efficacy and safety profile of the ADC. This document provides detailed protocols and stoichiometric considerations for the successful conjugation of N-Boc-N-bis(PEG3-acid) to amine-containing biomolecules.

Data Presentation

Table 1: Stoichiometric Ratios for N-Boc-N-bis(PEG3-acid) Activation and Conjugation
ReactantMolar Excess (relative to Antibody)PurposeTypical RangeNotes
N-Boc-N-bis(PEG3-acid)LinkerTo control the degree of labeling5 - 20 foldThe optimal ratio depends on the number of available amines and the desired DAR.
EDCActivating AgentTo activate the carboxylic acid groups of the linker10 - 50 foldA higher excess is often used to drive the reaction to completion.
NHS/Sulfo-NHSStabilizerTo form a more stable amine-reactive intermediate10 - 50 foldTypically used in slight excess or equimolar to EDC.
Table 2: Example Reaction Conditions and Expected Outcomes
ParameterConditionInfluence on Reaction
Activation Step
pH4.5 - 6.0Optimal for EDC-mediated activation of carboxylic acids.
BufferMESNon-amine containing buffer is essential to avoid side reactions.
TemperatureRoom TemperatureSufficient for the activation reaction.
Time15 - 30 minutesAllows for the formation of the NHS-ester intermediate.
Conjugation Step
pH7.2 - 8.5Optimal for the reaction of NHS-esters with primary amines.
BufferPBS, Borate BufferNon-amine containing buffers are crucial.
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction, 4°C for overnight incubation and for sensitive biomolecules.
Time1 - 4 hours (RT) or overnight (4°C)Reaction time can be adjusted to control the extent of conjugation.
Quenching
Quenching Reagent1 M Tris-HCl, pH 8.0 or HydroxylamineTo stop the reaction by consuming unreacted NHS-esters.
Final Concentration50 - 100 mMSufficient to quench the reaction.
Incubation15 - 30 minutesEnsures all reactive species are quenched.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of N-Boc-N-bis(PEG3-acid) to an Antibody

This protocol describes the activation of the carboxylic acid groups on N-Boc-N-bis(PEG3-acid) using EDC and Sulfo-NHS, followed by conjugation to the primary amines of an antibody.

Materials and Reagents:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-Boc-N-bis(PEG3-acid) in DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use.

    • Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL) in PBS, pH 7.4.

  • Activation of N-Boc-N-bis(PEG3-acid):

    • In a microcentrifuge tube, combine the desired molar excess of the N-Boc-N-bis(PEG3-acid) stock solution with the appropriate volume of Activation Buffer.

    • Add the desired molar excess of EDC and Sulfo-NHS from their stock solutions to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the activated Sulfo-NHS ester.

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Purify the antibody-linker conjugate using a suitable method such as Size Exclusion Chromatography (SEC) to remove excess linker and reaction byproducts. The column should be pre-equilibrated with PBS, pH 7.4.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the purified conjugate.

  • Characterization:

    • Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • Characterize the conjugate to determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC).

Mandatory Visualization

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Quenching & Purification Linker N-Boc-N-bis(PEG3-acid) Activated_Linker NHS-activated Linker Linker->Activated_Linker MES Buffer, pH 6.0 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Antibody-Linker Conjugate Activated_Linker->Conjugate PBS, pH 7.4 1-4h, RT Antibody Antibody (-NH2) Antibody->Conjugate Purification Purification (SEC) Conjugate->Purification Quench Quenching Quenching Buffer (e.g., Tris) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for the two-step conjugation of N-Boc-N-bis(PEG3-acid) to an antibody.

G Start Start: Prepare Reagents Activate Activate Linker: N-Boc-N-bis(PEG3-acid) + EDC/NHS Start->Activate Molar Ratios: Linker, EDC, NHS Conjugate Conjugate to Antibody Activate->Conjugate Add to Antibody Quench Quench Reaction Conjugate->Quench Add Tris Buffer Purify Purify Conjugate (SEC) Quench->Purify Remove excess reagents Characterize Characterize: MS, HIC, etc. Purify->Characterize Determine DAR

Caption: Logical workflow for N-Boc-N-bis(PEG3-acid) conjugation from reagent preparation to final characterization.

G Stoichiometry Stoichiometric Ratio (Linker : Antibody) DAR Drug-to-Antibody Ratio (DAR) Stoichiometry->DAR Directly Influences Efficacy Therapeutic Efficacy DAR->Efficacy Impacts Toxicity Potential Toxicity DAR->Toxicity Impacts PK Pharmacokinetics DAR->PK Affects

Caption: Relationship between stoichiometry and key characteristics of the final antibody-drug conjugate.

Application Notes and Protocols for the Purification of Proteins Conjugated with N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, and reduced immunogenicity. N-Boc-N-bis(PEG3-acid) is a branched PEGylation reagent that offers the potential for creating well-defined, multi-PEGylated conjugates. This reagent features two terminal carboxylic acid groups for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the protein surface and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group allows for subsequent, specific modifications or can be removed after conjugation.

The purification of the resulting PEGylated protein is a critical step to ensure the removal of unreacted protein, excess PEG reagent, and undesired side products, yielding a homogenous and active final product. This document provides detailed protocols for the conjugation of a model protein with N-Boc-N-bis(PEG3-acid) and the subsequent purification and characterization of the conjugate.

Principle of Conjugation and Purification

The overall process involves a two-step chemical conjugation followed by a multi-step purification strategy.

  • Conjugation: The two terminal carboxylic acid groups of N-Boc-N-bis(PEG3-acid) are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated PEG reagent is then reacted with the primary amine groups on the surface of the target protein.

  • Boc Deprotection (Optional): The Boc protecting group on the conjugated PEG is stable under the conjugation conditions but can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), if a free amine on the PEG linker is desired for subsequent applications.

  • Purification: A combination of chromatographic techniques is employed to separate the desired PEGylated protein conjugate from impurities.[1][]

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] It is effective in removing unreacted, smaller molecular weight PEG reagents and can also separate mono-, di-, and multi-PEGylated species from the unmodified protein.

    • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[1][] PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated forms and the removal of unreacted protein.

    • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.[1][] Although PEG is hydrophilic, the overall hydrophobicity of the protein conjugate might be altered, providing an additional purification method.

Experimental Protocols

Materials and Reagents
  • Target Protein (e.g., Lysozyme, BSA)

  • N-Boc-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • SEC Column (e.g., Superdex 200 or similar)

  • IEX Column (e.g., Mono Q or Mono S, depending on protein pI)

  • HIC Column (e.g., Phenyl Sepharose)

  • Chromatography system (e.g., ÄKTA purifier)

  • Dialysis tubing or centrifugal filters

  • Standard protein assays (e.g., BCA or Bradford)

  • SDS-PAGE analysis equipment

Protein Conjugation with N-Boc-N-bis(PEG3-acid)

This protocol describes the conjugation of a protein with N-Boc-N-bis(PEG3-acid) using EDC/NHS chemistry.

  • Preparation of Reagents:

    • Dissolve the target protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Prepare a 100 mM stock solution of N-Boc-N-bis(PEG3-acid) in anhydrous Dimethylformamide (DMF).

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of N-Boc-N-bis(PEG3-acid):

    • In a microcentrifuge tube, combine N-Boc-N-bis(PEG3-acid) stock solution with EDC and NHS stock solutions at a 1:2:2 molar ratio (PEG:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated N-Boc-N-bis(PEG3-acid) solution to the protein solution. The molar ratio of the PEG reagent to the protein should be optimized but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Removal of Excess Reagents:

    • Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.

Boc Deprotection Protocol (Optional)

This step is performed if the terminal amine on the PEG linker needs to be exposed.

  • Lyophilize the purified Boc-protected protein conjugate to remove all aqueous buffer.

  • Resuspend the lyophilized powder in the Deprotection Solution.

  • Incubate for 1 hour at room temperature.

  • Remove the TFA and DCM by evaporation under a stream of nitrogen.

  • Immediately redissolve the deprotected protein conjugate in a suitable buffer (e.g., PBS) and proceed with further purification to remove any degradation products.

Purification of the PEGylated Protein

A multi-step purification strategy is recommended to achieve high purity.

Step 1: Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column with Conjugation Buffer.

  • Load the quenched and dialyzed reaction mixture onto the column.

  • Elute the proteins with the Conjugation Buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile at 280 nm.

  • Analyze the fractions by SDS-PAGE to identify fractions containing the PEGylated protein, unreacted protein, and aggregates. Pool the fractions containing the desired conjugate.

Step 2: Ion Exchange Chromatography (IEX)

  • Determine the appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the native protein and the expected charge modification upon PEGylation.

  • Equilibrate the chosen IEX column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Load the pooled fractions from the SEC step onto the IEX column.

  • Wash the column with the starting buffer to remove any unbound species.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).

  • Collect fractions and analyze by SDS-PAGE and a protein assay to identify the fractions containing the purified PEGylated protein.

Data Presentation

The following table provides representative data for the purification of a model protein (e.g., Lysozyme, ~14 kDa) conjugated with N-Boc-N-bis(PEG3-acid).

Purification StepTotal Protein (mg)Purity (%) by DensitometryYield (%)
Crude Reaction Mixture10.045100
After SEC6.57065
After IEX4.2>9542

Note: This data is for illustrative purposes only. Actual results will vary depending on the protein and reaction conditions.

Visualization of Workflows

Experimental Workflow

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification Cascade cluster_analysis Characterization Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_Reagent N-Boc-N-bis(PEG3-acid) Activation Activation (EDC/NHS) PEG_Reagent->Activation Activation->Conjugation SEC Size Exclusion Chromatography (SEC) Conjugation->SEC Crude Product IEX Ion Exchange Chromatography (IEX) SEC->IEX Partially Purified HIC Hydrophobic Interaction Chromatography (HIC) (Optional) IEX->HIC Final_Product Purified Conjugate IEX->Final_Product HIC->Final_Product SDS_PAGE SDS-PAGE Mass_Spec Mass Spectrometry Activity_Assay Biological Activity Assay Final_Product->SDS_PAGE Final_Product->Mass_Spec Final_Product->Activity_Assay

Caption: Workflow for protein conjugation and purification.

Logical Relationship of Purification Steps

purification_logic Start Crude Conjugation Mixture SEC Size Exclusion Chromatography (Removes excess PEG, separates by size) Start->SEC IEX Ion Exchange Chromatography (Separates by charge) SEC->IEX HIC Hydrophobic Interaction Chromatography (Optional polishing step) IEX->HIC Pure_Product Pure PEGylated Protein IEX->Pure_Product If purity is sufficient HIC->Pure_Product

Caption: Logical flow of the multi-step purification process.

Characterization of the Purified Conjugate

To confirm the successful conjugation and assess the quality of the final product, the following analytical techniques are recommended:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation and to assess the purity of the final product. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and to identify the number of PEG chains attached to the protein.

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC-HPLC can be used to determine the aggregation state and purity of the conjugate. Reversed-phase HPLC (RP-HPLC) can also be used to separate different PEGylated species.

  • Biological Activity Assay: To ensure that the conjugation process has not compromised the biological function of the protein.

Conclusion

The purification of proteins conjugated with N-Boc-N-bis(PEG3-acid) requires a systematic and multi-step approach to ensure the removal of all process-related impurities. The combination of size exclusion and ion exchange chromatography is a powerful strategy to achieve a highly pure and well-characterized PEGylated protein suitable for research and drug development applications. The protocols and workflows presented here provide a comprehensive guide for researchers working with this versatile PEGylation reagent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield with N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Boc-N-bis(PEG3-acid) for bioconjugation, achieving a high conjugation yield is critical for success. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-acid) and what is its primary application?

N-Boc-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid groups.[1][2] Its primary application is in bioconjugation, where the carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins or antibodies) to form stable amide bonds.[1][2] The PEG spacers enhance solubility and reduce steric hindrance.[3]

Q2: How are the carboxylic acid groups on N-Boc-N-bis(PEG3-acid) activated for conjugation?

The terminal carboxylic acids are typically activated using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process first forms a highly reactive O-acylisourea intermediate with EDC, which then reacts with NHS to form a more stable NHS ester.[5] This NHS ester is then reactive towards primary amines.[5]

Q3: What are the optimal storage conditions for N-Boc-N-bis(PEG3-acid) and its activated (NHS ester) form?

N-Boc-N-bis(PEG3-acid) should be stored at -20°C in a desiccated environment.[4] The activated NHS ester form is highly susceptible to hydrolysis and should be used immediately after preparation.[6][7] If storage of the NHS ester is unavoidable, it should be stored under anhydrous conditions at -20°C and protected from moisture.[6][7] Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[6]

Q4: What functional groups can interfere with the conjugation reaction?

Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for the activated NHS ester and should be avoided in the conjugation step.[4] Other nucleophiles can also interfere with the reaction.[6]

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.

Question 1: My conjugation yield is significantly lower than expected. What are the primary factors to investigate?

Low conjugation yield can often be attributed to three main areas: the integrity of the linker, the reactivity of your target molecule, or suboptimal reaction conditions.

Problem Area 1: Inactive or Degraded Linker

  • Possible Cause: The N-Boc-N-bis(PEG3-acid) has been improperly stored, or the activated NHS ester has hydrolyzed. NHS esters are highly sensitive to moisture and have a limited half-life in aqueous solutions, which decreases as the pH increases.[6][7][8][9]

  • Solution:

    • Ensure proper storage of the N-Boc-N-bis(PEG3-acid) at -20°C in a desiccator.

    • Always prepare the activated NHS ester fresh for each conjugation experiment.

    • If using a pre-activated linker, ensure it has been stored correctly and is within its expiration date.

    • Consider using anhydrous solvents (e.g., DMSO or DMF) to dissolve the linker before adding it to the reaction buffer.[6]

Problem Area 2: Suboptimal Reaction Conditions

  • Possible Cause 1: Incorrect pH of the reaction buffer. The pH is a critical factor. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2.[4][5] However, the subsequent reaction of the NHS ester with the primary amine of the target molecule is most efficient at a pH of 7.2-8.5.[4][5][6] A suboptimal pH can either lead to poor activation or rapid hydrolysis of the NHS ester.

  • Solution 1: Perform a two-step reaction. First, activate the N-Boc-N-bis(PEG3-acid) with EDC/NHS in a buffer at pH 5.0-6.0 (e.g., MES buffer).[5] Then, for the conjugation to the amine-containing molecule, raise the pH of the reaction mixture to 7.2-8.5 (e.g., using PBS or borate (B1201080) buffer).[4][5]

  • Possible Cause 2: Inappropriate buffer composition. Buffers containing primary amines like Tris or glycine will compete with the target molecule.[4]

  • Solution 2: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), MES, or borate buffer for the conjugation step.[4]

  • Possible Cause 3: Inadequate molar ratio of linker to target molecule. An insufficient amount of the activated linker will result in a low degree of labeling.

  • Solution 3: Optimize the molar ratio of the activated linker to your target molecule. A molar excess of the linker (e.g., 5- to 20-fold) is often recommended to drive the reaction to completion.[10] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific application.

Problem Area 3: Issues with the Target Molecule

  • Possible Cause: The primary amine groups on your target molecule (e.g., protein, antibody) are not accessible for conjugation due to steric hindrance or their involvement in the protein's tertiary structure.

  • Solution:

    • The use of a PEG linker like N-Boc-N-bis(PEG3-acid) is designed to help overcome steric hindrance.[3]

    • If yields are still low, consider using a longer PEG linker to provide more distance between the target and the reactive group.

    • Characterize your protein to ensure that sufficient primary amines are available on the surface.

Data Presentation

Table 1: Effect of pH on the Kinetics of NHS Ester Amidation and Hydrolysis [8][9]

This table illustrates the trade-off between the desired amidation reaction and the competing hydrolysis of the NHS ester at different pH values. While a higher pH accelerates the conjugation, it also significantly increases the rate of hydrolysis.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Data adapted from studies on porphyrin-NHS esters.[8][9]

Experimental Protocols

Protocol 1: Two-Step Conjugation of N-Boc-N-bis(PEG3-acid) to a Protein

This protocol outlines a general procedure for activating the carboxylic acid groups of the linker and conjugating it to a protein with available primary amines.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate N-Boc-N-bis(PEG3-acid), EDC, and NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of N-Boc-N-bis(PEG3-acid) in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO immediately before use.

    • Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of N-Boc-N-bis(PEG3-acid):

    • In a microfuge tube, combine the N-Boc-N-bis(PEG3-acid) stock solution with Activation Buffer.

    • Add the EDC and NHS stock solutions to achieve a final molar excess (e.g., 2-fold) over the linker.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point for optimization.

    • Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the final protein concentration (e.g., using a BCA assay).

    • Analyze the extent of conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), and mass spectrometry to determine the number of linkers conjugated per protein molecule.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Linker Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quenching & Purification cluster_analysis 5. Characterization prep_linker Prepare N-Boc-N-bis(PEG3-acid) stock activate Incubate Linker with EDC/NHS in Activation Buffer (pH 6.0) prep_linker->activate prep_edc_nhs Prepare fresh EDC/NHS stocks prep_edc_nhs->activate prep_protein Prepare protein in Conjugation Buffer conjugate Add activated linker to protein solution (pH 7.5) prep_protein->conjugate activate->conjugate incubate Incubate (2h at RT or overnight at 4°C) conjugate->incubate quench Quench with Tris buffer incubate->quench purify Purify via desalting column quench->purify analyze Analyze conjugate (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein conjugation.

troubleshooting_workflow cluster_linker Linker Integrity cluster_conditions Reaction Conditions cluster_target Target Molecule start Low Conjugation Yield check_storage Check linker storage conditions start->check_storage check_hydrolysis Was activated linker used immediately? start->check_hydrolysis check_ph Verify pH for activation and conjugation steps start->check_ph check_buffer Buffer amine-free? start->check_buffer check_ratio Optimize molar ratio of linker to protein start->check_ratio check_accessibility Assess amine accessibility start->check_accessibility solution Improved Yield check_storage->solution check_hydrolysis->solution check_ph->solution check_buffer->solution check_ratio->solution check_accessibility->solution

Caption: Troubleshooting decision tree for low yield.

reaction_pathway cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step linker N-Boc-N-bis(PEG3-acid) (R-COOH) edc_nhs EDC / NHS (pH 5.0-6.0) activated_linker NHS Ester (R-CO-NHS) protein Protein (Protein-NH2) conjugate Conjugated Protein (R-CO-NH-Protein) protein->conjugate edc_nhs->activated_linker Activation activated_linker->conjugate Conjugation (pH 7.2-8.5) nhs_byproduct NHS byproduct conjugate->nhs_byproduct releases

Caption: Chemical reaction pathway for conjugation.

References

Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple N-Boc-N-bis(PEG3-acid) to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid)?

A1: The main competing side reactions are:

  • Hydrolysis of the O-acylisourea intermediate: The initial activated species formed by the reaction of EDC with a carboxyl group is highly unstable in aqueous solutions. It can quickly hydrolyze, regenerating the original carboxyl group and releasing an N-substituted urea (B33335) byproduct.[1][2]

  • Hydrolysis of the NHS-ester: While more stable than the O-acylisourea intermediate, the NHS-ester is also susceptible to hydrolysis, especially at higher pH values.[3][4] This hydrolysis results in an inactive carboxyl group and releases NHS.

  • Formation of N-acylurea: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[1][2] This side reaction is more common in hydrophobic environments and can reduce the overall yield of the desired conjugate.[2][4]

Q2: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A2: A two-step pH process is recommended for optimal results:

  • Activation Step (Carboxyl Activation): The activation of the carboxyl groups on N-Boc-N-bis(PEG3-acid) with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A common choice of buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 . At this pH, the primary amine is deprotonated and more nucleophilic.[4] Phosphate-buffered saline (PBS) is a frequently used buffer for this step.

Q3: What are the recommended molar ratios of EDC and NHS to the carboxyl groups of N-Boc-N-bis(PEG3-acid)?

A3: The optimal molar ratios can vary depending on the specific reactants and conditions, so empirical optimization is often necessary. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups. Since N-Boc-N-bis(PEG3-acid) has two carboxyl groups, the ratios should be calculated based on the total moles of carboxyl groups. A suggested starting point is a 2:1 ratio of EDC to NHS.[5] Some protocols suggest using a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.

Q4: Which buffers should be avoided in EDC/NHS coupling reactions?

A4: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction. Buffers to avoid include Tris, glycine, and acetate.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Coupling Yield Inactive EDC or NHS reagents due to moisture exposure.Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate buffer pH.Use a two-step pH procedure. Activate carboxyl groups at pH 4.5-6.0 (e.g., in MES buffer) and then adjust the pH to 7.0-8.5 (e.g., with PBS) for the amine coupling step.
Hydrolysis of the O-acylisourea intermediate or the NHS-ester.Proceed with the coupling step as quickly as possible after activation. The half-life of NHS-esters is significantly shorter at higher pH values.[3]
Competing side reaction forming N-acylurea.The addition of NHS helps to minimize the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable NHS-ester.[6]
Precipitation During Reaction High concentration of EDC.If precipitation is observed with a large excess of EDC, try reducing the concentration.
Protein aggregation.Ensure the protein or molecule to be coupled is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS-Esters

This table illustrates the strong dependence of NHS-ester stability on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[3][4][7]

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours[3][7]
8.0Not Specified1 hour[8]
8.6410 minutes[3][7]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

The optimal ratio of EDC and NHS to the carboxyl groups can vary. The following are general recommendations.

ReagentMolar Ratio (Reagent:Carboxyl Group)Notes
EDC2:1 to 10:1A molar excess is generally recommended to drive the reaction forward.
NHS1:1 to 5:1A common starting point is a 2:1 molar ratio of EDC to NHS.[5]

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of N-Boc-N-bis(PEG3-acid) to a Primary Amine-Containing Molecule

This protocol provides a general procedure. Optimization of reagent concentrations and reaction times may be necessary for specific applications.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Primary amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of N-Boc-N-bis(PEG3-acid):

    • Dissolve N-Boc-N-bis(PEG3-acid) in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the solution of N-Boc-N-bis(PEG3-acid). A starting point is a final concentration of 2 mM EDC and 5 mM NHS/Sulfo-NHS for a 1 mg/mL solution of the PEG linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Recommended):

    • To prevent unwanted side reactions, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Coupling to the Primary Amine-Containing Molecule:

    • Immediately add the activated N-Boc-N-bis(PEG3-acid) solution to the primary amine-containing molecule dissolved in Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove excess reagents and byproducts.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reactions Side Reactions Carboxyl N-Boc-N-bis(PEG3-acid) (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis_O_Acyl Hydrolysis O_Acylisourea->Hydrolysis_O_Acyl + H2O N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Hydrolysis_NHS Hydrolysis NHS_Ester->Hydrolysis_NHS + H2O Primary_Amine Primary Amine (R'-NH2) Troubleshooting_Workflow Start Low Coupling Yield? Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Yes Check_pH Is a two-step pH protocol being used? (Activation: 4.5-6.0, Coupling: 7.0-8.5) Check_Reagents->Check_pH Yes Solution_Reagents Use fresh reagents. Allow to warm to RT before opening. Check_Reagents->Solution_Reagents No Check_Buffers Are buffers free of amines and carboxylates? Check_pH->Check_Buffers Yes Solution_pH Implement a two-step pH protocol using appropriate buffers (e.g., MES then PBS). Check_pH->Solution_pH No Check_Time Is the time between activation and coupling minimized? Check_Buffers->Check_Time Yes Solution_Buffers Use recommended buffers like MES and PBS. Check_Buffers->Solution_Buffers No Solution_Time Proceed to the coupling step immediately after activation. Check_Time->Solution_Time No Success Yield Improved Check_Time->Success Yes Solution_Reagents->Check_pH Solution_pH->Check_Buffers Solution_Buffers->Check_Time Solution_Time->Success Experimental_Workflow Start Start Prep_Reagents Prepare fresh EDC and NHS solutions in Activation Buffer (pH 6.0) Start->Prep_Reagents Activate_PEG Activate N-Boc-N-bis(PEG3-acid) with EDC/NHS for 15-30 min Prep_Reagents->Activate_PEG Remove_Excess Optional: Remove excess reagents via desalting column Activate_PEG->Remove_Excess Couple_Amine Add activated PEG to amine-containing molecule in Coupling Buffer (pH 7.2) Remove_Excess->Couple_Amine Incubate Incubate for 1-2 hours at RT or overnight at 4°C Couple_Amine->Incubate Quench Quench reaction with Tris or hydroxylamine Incubate->Quench Purify Purify the conjugate (e.g., SEC) Quench->Purify End End Purify->End

References

Optimizing reaction pH for N-Boc-N-bis(PEG3-acid) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of N-Boc-N-bis(PEG3-acid) to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating N-Boc-N-bis(PEG3-acid) to a primary amine?

A1: The conjugation process involves two main steps, each with its own optimal pH range. First is the activation of the carboxylic acid groups on the PEG reagent, and the second is the reaction with the amine. The activation of the carboxyl groups using a carbodiimide (B86325) like EDC, often in the presence of N-hydroxysuccinimide (NHS), is most efficient in an acidic environment, typically at a pH between 4.5 and 7.2.[1][2][3] The subsequent reaction of the resulting NHS-activated PEG with a primary amine is most effective in the pH range of 7.2 to 8.5.[4][5]

Q2: Why is the pH so critical for the reaction between the NHS-activated PEG and the amine?

A2: The pH is critical due to two competing factors. At a pH below 7.2, the primary amine target is increasingly protonated (-NH3+), which renders it a poor nucleophile and slows down the desired reaction.[4][6][7] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[4][5][8] This hydrolysis reaction competes with the amine conjugation, reducing the overall efficiency of the labeling.[5][8] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[5][8]

Q3: Can I use a single buffer for the entire two-step conjugation process?

A3: While possible, it is often more efficient to use a two-buffer system. An acidic buffer like MES is ideal for the initial EDC/NHS activation step.[1][2] Following activation, for the conjugation to the amine, it is recommended to either adjust the pH or exchange the buffer to a non-amine-containing buffer within the optimal pH 7.2-8.5 range, such as phosphate, borate (B1201080), or HEPES buffer.[5]

Q4: Which buffers should I avoid during the conjugation step?

A4: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4] These buffers will compete with your target molecule for reaction with the NHS-activated PEG, leading to significantly lower conjugation yields.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conjugation Yield Suboptimal pH Verify the pH of your reaction buffers with a calibrated pH meter. For the EDC/NHS activation step, ensure the pH is between 4.5 and 7.2. For the amine conjugation step, the pH should be between 7.2 and 8.5.[1][2][4][5]
Hydrolysis of NHS Ester If the pH of the conjugation buffer is too high (e.g., > 8.5), or the reaction time at a slightly alkaline pH is too long, the NHS ester will hydrolyze. Consider lowering the pH to within the 7.2-8.0 range or decreasing the reaction time. Performing the reaction at 4°C can also help minimize hydrolysis.[4][5]
Incompatible Buffer The use of amine-containing buffers like Tris will quench the reaction. Ensure you are using a non-amine buffer such as PBS, HEPES, or borate buffer for the conjugation step.[4]
Poor Reagent Quality NHS esters are moisture-sensitive. Ensure your N-Boc-N-bis(PEG3-acid) and activating reagents (EDC/NHS) are stored properly under dry conditions. If using a pre-activated NHS-ester version of the PEG, ensure it has not expired and has been stored correctly.[4]
Precipitation During Reaction Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.[9]
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[9]

Quantitative Data Summary

Parameter Optimal Range Reference
EDC/NHS Activation pH 4.5 - 7.2[1][2][3]
Amine Conjugation pH 7.2 - 8.5[4][5]
NHS Ester Half-life at pH 7.0 (0°C) 4 - 5 hours[5][8]
NHS Ester Half-life at pH 8.6 (4°C) 10 minutes[5][8]
Typical Reaction Time 0.5 - 4 hours at RT, or overnight at 4°C[4][6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the two-step conjugation of N-Boc-N-bis(PEG3-acid) to an amine-containing protein.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing protein in Coupling Buffer (e.g., 2 mg/mL)

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A typical concentration is 100 mg/mL.

  • Activation of N-Boc-N-bis(PEG3-acid):

    • Dissolve N-Boc-N-bis(PEG3-acid) in Activation Buffer.

    • Add a molar excess of EDC and NHS to the PEG solution. A 5 to 10-fold molar excess of EDC and NHS over the PEG is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Amine-containing Protein:

    • Immediately add the activated PEG solution to your protein solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • The molar ratio of activated PEG to protein will need to be optimized for your specific application, but a 10 to 20-fold molar excess of PEG is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove excess, unreacted PEG and byproducts by running the reaction mixture through a desalting column or via dialysis against an appropriate buffer.

Visualizations

reaction_ph_optimization cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Conjugation cluster_side_reaction Competing Side Reaction peg N-Boc-N-bis(PEG3-acid) activated_peg NHS-activated PEG peg->activated_peg pH 4.5 - 7.2 (e.g., MES Buffer) edc_nhs EDC + NHS edc_nhs->activated_peg conjugate PEG-Conjugate activated_peg->conjugate pH 7.2 - 8.5 (e.g., Phosphate Buffer) hydrolysis Hydrolyzed PEG activated_peg->hydrolysis pH > 8.5 (Increased Rate) amine Amine-containing Molecule (R-NH2) amine->conjugate

Caption: Logical diagram of the two-step pH optimization for PEG conjugation.

experimental_workflow start Start prep Prepare Reagents (PEG, EDC, NHS, Buffers) start->prep activate Activate PEG with EDC/NHS in Activation Buffer (pH 4.5-7.2) prep->activate conjugate Add Activated PEG to Amine-Molecule in Coupling Buffer (pH 7.2-8.5) activate->conjugate quench Quench Reaction (e.g., with Tris buffer) conjugate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end

Caption: Experimental workflow for N-Boc-N-bis(PEG3-acid) conjugation.

References

How to prevent aggregation of proteins during conjugation with N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent protein aggregation during conjugation with N-Boc-N-bis(PEG3-acid). This resource includes a detailed troubleshooting guide, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Troubleshooting Guide: Protein Aggregation During Conjugation

Protein aggregation is a common issue during bioconjugation that can significantly impact yield and product efficacy. The following table outlines potential causes of aggregation when using N-Boc-N-bis(PEG3-acid) and provides recommended solutions.

Problem Potential Cause Recommended Solution
Visible Precipitation or Turbidity During/After Conjugation High Molar Ratio of Linker: An excess of the bifunctional N-Boc-N-bis(PEG3-acid) can lead to intermolecular cross-linking, where one linker molecule reacts with two separate protein molecules, causing aggregation.[1]Systematically decrease the molar ratio of the linker to the protein. Start with a lower molar excess (e.g., 5:1 or 10:1 linker:protein) and titrate upwards to find the optimal ratio that maximizes conjugation while minimizing aggregation.[2]
Suboptimal Buffer pH: The pH of the reaction buffer can affect both protein stability and the efficiency of the EDC/NHS coupling chemistry. Proteins are least soluble at their isoelectric point (pI).[3]Maintain the buffer pH within a range that ensures protein stability, typically pH 7.2-8.0 for the coupling step.[4] The activation of the carboxylic acids on the linker with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[4] A two-step protocol can be employed to optimize both steps.
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated linker.[4]Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[4]
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). If a higher final concentration is required, the conjugate can be carefully concentrated after purification.
Elevated Temperature: Higher temperatures can accelerate both the conjugation reaction and the rate of protein unfolding and aggregation.[4]Conduct the conjugation reaction at a lower temperature, such as 4°C, for a longer duration (e.g., overnight) to improve protein stability.[4]
Soluble Aggregates Detected by Analytical Methods (e.g., SEC, DLS) Over-activation of the Linker: Using a large excess of EDC/NHS can lead to uncontrolled reactions and modifications that promote aggregation.Use a 2-5 fold molar excess of EDC and NHS relative to the N-Boc-N-bis(PEG3-acid) linker as a starting point for optimization.[4]
Presence of Protein Impurities: Pre-existing small aggregates or impurities in the protein sample can act as nucleation sites, accelerating the aggregation process.Ensure the starting protein material is highly pure and free of aggregates by using appropriate purification methods like size-exclusion chromatography (SEC).
Mechanical Stress: Agitation, vigorous vortexing, or multiple freeze-thaw cycles can induce protein unfolding and aggregation.Handle protein solutions gently. Avoid vigorous mixing and minimize freeze-thaw cycles.
Hydrophobicity of the Linker: Although PEG is hydrophilic, the overall hydrophobicity of the conjugate can increase with a higher degree of labeling, potentially leading to aggregation.Optimize the linker-to-protein ratio to achieve the desired degree of labeling without significantly increasing the hydrophobicity of the protein.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-acid) and how does it work?

N-Boc-N-bis(PEG3-acid) is a branched, homobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two terminal carboxylic acid (-COOH) groups and a Boc-protected amine. The carboxylic acid groups can be activated using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form reactive NHS esters. These esters then react with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein to form stable amide bonds. The bifunctional nature allows for the potential cross-linking of two protein molecules if not properly controlled.

Q2: How can I control the reaction to prevent intermolecular cross-linking?

Controlling intermolecular cross-linking is crucial when using a homobifunctional linker like N-Boc-N-bis(PEG3-acid). The primary strategy is to carefully control the molar ratio of the linker to the protein.[1] By using a lower molar excess of the linker, you can favor the reaction of only one of the linker's carboxylic acid groups with a protein molecule, leaving the other unreacted or leading to intramolecular cross-linking if a suitable amine is nearby on the same protein. Stepwise addition of the activated linker to the protein solution with gentle mixing can also help to avoid localized high concentrations of the linker that could promote cross-linking.

Q3: What are the optimal buffer conditions for this conjugation?

The optimal buffer conditions involve a two-phase consideration:

  • Activation Step: The activation of the carboxylic acid groups on the N-Boc-N-bis(PEG3-acid) linker with EDC and NHS is most efficient at a pH between 4.5 and 6.0.[4] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amines on the protein is most efficient at a pH between 7.0 and 8.0.[4] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used buffer for this step.

It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) as they will compete with the protein for the activated linker.[4]

Q4: Can I use additives to prevent aggregation?

Yes, various excipients can be used to stabilize the protein during the conjugation reaction. The choice and concentration of the additive should be optimized for your specific protein.

Excipient Class Examples Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Preferential exclusion, leading to preferential hydration of the protein and increased conformational stability.[5]
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress aggregation by interacting with hydrophobic patches or by altering the solution properties.
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Can prevent surface-induced aggregation and stabilize proteins by binding to hydrophobic regions.[6][7]

Q5: How can I analyze the extent of conjugation and aggregation?

Several analytical techniques can be used to characterize the final conjugate and assess the level of aggregation:

  • Size-Exclusion Chromatography (SEC): This is a primary method to separate and quantify monomers, dimers, and higher-order aggregates.[4][8]

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the protein upon conjugation and can reveal the presence of high-molecular-weight aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information to confirm the degree of PEGylation.[9]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of Protein with N-Boc-N-bis(PEG3-acid)

This protocol separates the activation of the linker from the conjugation to the protein, which can offer better control over the reaction and potentially reduce aggregation.

Materials:

  • Protein of interest

  • N-Boc-N-bis(PEG3-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate N-Boc-N-bis(PEG3-acid), EDC, and NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

    • Dissolve the protein in Conjugation Buffer at a known concentration (e.g., 1-5 mg/mL).

    • Dissolve N-Boc-N-bis(PEG3-acid) in Activation Buffer.

  • Activation of N-Boc-N-bis(PEG3-acid):

    • In a microcentrifuge tube, add the desired molar amount of N-Boc-N-bis(PEG3-acid).

    • Add a 2-5 fold molar excess of EDC and NHS to the linker solution.[4]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for the size range of the protein and its potential aggregates.

  • Mobile Phase: A buffer compatible with the protein, typically PBS or a similar physiological buffer.

  • HPLC system with a UV detector.

  • Protein conjugate sample and an unconjugated protein control.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein samples through a low-protein-binding 0.22 µm filter to remove any large particulates.

  • Injection: Inject a known concentration of the protein conjugate onto the column. Also, inject the unconjugated protein as a control.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the peak areas to quantify the percentage of monomer and aggregates in the sample.[4]

Visualizations

Troubleshooting_Workflow start Start: Protein Aggregation Observed check_ratio Check Molar Ratio (Linker:Protein) start->check_ratio is_ratio_high Is Ratio > 10:1? check_ratio->is_ratio_high reduce_ratio Reduce Molar Ratio (e.g., 5:1) & Re-run is_ratio_high->reduce_ratio Yes check_buffer Evaluate Buffer (pH & Composition) is_ratio_high->check_buffer No analyze Analyze for Aggregation (SEC, DLS) reduce_ratio->analyze is_ph_optimal Is pH 7.2-8.0 & Amine-Free? check_buffer->is_ph_optimal adjust_buffer Adjust pH & Use Non-Amine Buffer (e.g., PBS) & Re-run is_ph_optimal->adjust_buffer No check_temp Review Reaction Temperature is_ph_optimal->check_temp Yes adjust_buffer->analyze is_temp_high Is Temp > Room Temp? check_temp->is_temp_high lower_temp Lower Temperature to 4°C & Extend Reaction Time & Re-run is_temp_high->lower_temp Yes add_excipients Consider Adding Stabilizing Excipients (e.g., Sugars, Surfactants) is_temp_high->add_excipients No lower_temp->analyze add_excipients->analyze end_success End: Aggregation Minimized analyze->end_success Successful end_further_opt Further Optimization Needed analyze->end_further_opt Unsuccessful

Caption: Troubleshooting workflow for protein aggregation.

Experimental_Workflow prep_reagents 1. Prepare Reagents (Protein, Linker, EDC, NHS, Buffers) activate_linker 2. Activate Linker (N-Boc-N-bis(PEG3-acid) + EDC/NHS in Activation Buffer, pH 6.0) prep_reagents->activate_linker conjugate 3. Conjugate to Protein (Add activated linker to protein in Conjugation Buffer, pH 7.2-7.5) activate_linker->conjugate quench 4. Quench Reaction (Add Tris or Hydroxylamine) conjugate->quench purify 5. Purify Conjugate (Desalting Column) quench->purify analyze 6. Analyze Product (SEC, DLS, SDS-PAGE, MS) purify->analyze store 7. Store Conjugate analyze->store

Caption: Experimental workflow for protein conjugation.

References

Removing unreacted N-Boc-N-bis(PEG3-acid) and coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties in removing unreacted N-Boc-N-bis(PEG3-acid) and coupling reagents like EDC and NHS after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I need to remove after a PEGylation reaction with N-Boc-N-bis(PEG3-acid) and EDC/NHS?

A1: After your coupling reaction, the mixture will likely contain your desired PEGylated product, unreacted N-Boc-N-bis(PEG3-acid), excess coupling reagents (EDC and NHS), and byproducts from the EDC reaction, such as isourea.[1] It is crucial to remove these impurities to ensure the purity of your final conjugate for accurate downstream applications.

Q2: I see a lot of precipitated material in my reaction tube after adding EDC. What is happening and what should I do?

A2: Precipitation during the reaction can occur due to several factors. High concentrations of EDC can sometimes lead to the precipitation of the reagent itself or your molecule of interest.[2] Additionally, the change in pH or ionic strength upon adding reagents can cause proteins or other molecules to aggregate and fall out of solution.

Troubleshooting Steps:

  • Reduce EDC Concentration: If you are using a large excess of EDC, try reducing the concentration to the recommended molar excess for your specific application.

  • Buffer Compatibility: Ensure your target molecule is soluble and stable in the chosen reaction buffer. A buffer exchange step prior to the reaction might be necessary to ensure compatibility.[2]

  • Incremental Addition: Instead of adding all the EDC at once, try adding it portion-wise over a period to maintain a lower instantaneous concentration.

Q3: My final product still contains unreacted N-Boc-N-bis(PEG3-acid). How can I effectively remove it?

A3: The removal of unreacted N-Boc-N-bis(PEG3-acid) depends on the size and properties of your target molecule. Since N-Boc-N-bis(PEG3-acid) is a relatively small molecule (MW: 700.8 g/mol ), methods based on size exclusion are generally effective.[3]

Recommended Purification Methods:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating molecules based on size.[][5] Your larger PEGylated product will elute first, while the smaller, unreacted PEG reagent will be retained longer.

  • Dialysis / Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules.[6] Choose a membrane with an MWCO that is significantly smaller than your product but large enough to allow the unreacted PEG to pass through.

Q4: How do I remove the EDC and NHS coupling reagents and their byproducts?

A4: EDC and NHS are water-soluble and can be removed by several methods.[7] The isourea byproduct of EDC can also be removed through similar techniques.

Purification Strategies:

  • Washing/Quenching: Before purification, it is good practice to quench the reaction to deactivate any remaining EDC. This can be done by adding a quenching agent like 2-mercaptoethanol.[1] Subsequent washing steps with an appropriate buffer can help remove a significant portion of the excess reagents.[8]

  • Size Exclusion Chromatography (SEC) / Desalting: Similar to removing unreacted PEG, SEC is very effective at separating your product from small molecule reagents and byproducts.[7][9]

  • Dialysis / Ultrafiltration: This is another viable option, particularly for larger biomolecules, as the small coupling reagents and byproducts will pass through the membrane.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of PEGylated Product Inefficient coupling reaction.Optimize reaction conditions (pH, temperature, reaction time). Ensure reagents are fresh and not hydrolyzed.[2]
Loss of product during purification.For SEC, ensure the column is properly packed and equilibrated. For dialysis, ensure the MWCO of the membrane is appropriate to retain your product.[6]
Co-elution of Product and Impurities in SEC Inappropriate column choice or running conditions.Select a column with the appropriate fractionation range for your molecules. Optimize the flow rate and mobile phase composition for better separation.[6]
Presence of EDC/NHS Byproducts in Final Sample Incomplete removal during purification.Increase the number of washes or the duration of dialysis. For SEC, ensure sufficient column length for adequate resolution.[7]
Unreacted PEG reagent in final product The chosen purification method is not optimal for the size difference.If the size difference between your product and the PEG reagent is small, consider alternative chromatography techniques like ion exchange (IEX) or hydrophobic interaction chromatography (HIC) if your molecule's properties allow.[][10]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating your PEGylated product from smaller impurities like unreacted N-Boc-N-bis(PEG3-acid), EDC, NHS, and their byproducts.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Elution Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Fraction collector

  • UV-Vis Spectrophotometer for protein detection (if applicable)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the chosen elution buffer.

  • Sample Loading: Carefully load your reaction mixture onto the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal separation.

  • Elution: Begin the elution with the buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the collected fractions to identify those containing your purified PEGylated product. For proteins, this is often done by measuring the absorbance at 280 nm. The larger PEGylated product will elute in the earlier fractions, while the smaller impurities will elute later.[6]

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Purification by Dialysis/Ultrafiltration

This method is effective for removing small molecule impurities from larger biomolecules.

Materials:

  • Dialysis tubing or ultrafiltration device with an appropriate MWCO

  • Dialysis Buffer (a large volume of a buffer compatible with your product)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Place your reaction mixture into the dialysis tubing or ultrafiltration device.

  • Dialysis: Immerse the sealed dialysis tubing in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer several times (e.g., after 2-4 hours, and then overnight) to ensure complete removal of the small molecule impurities.

  • Sample Recovery: Carefully recover your purified sample from the dialysis tubing or ultrafiltration device.

Purification Method Selection Workflow

The choice of purification method depends on the specific characteristics of your target molecule and the impurities to be removed. The following diagram illustrates a general decision-making workflow.

Purification_Workflow start Reaction Mixture (Product + Unreacted PEG + Reagents) size_diff Is there a significant size difference between product and impurities? start->size_diff sec_dialysis Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration size_diff->sec_dialysis Yes charge_diff Are there significant charge differences? size_diff->charge_diff No end Purified Product sec_dialysis->end iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes hydrophobicity_diff Are there significant hydrophobicity differences? charge_diff->hydrophobicity_diff No iex->end hic Hydrophobic Interaction Chromatography (HIC) hydrophobicity_diff->hic Yes hydrophobicity_diff->end No (Consider alternative strategies) hic->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing PROTAC Efficacy Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The following information directly addresses common issues related to the impact of linker length and flexibility on PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why are its length and flexibility critical?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5]

The length and flexibility of the linker are critical parameters that significantly influence the efficacy of a PROTAC.[6][7]

  • Linker Length: An optimal linker length is crucial for the formation of a stable ternary complex.[2] If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase.[3][7] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to the formation of unproductive complexes.[3][7] The relationship between linker length and PROTAC efficacy is often non-linear, necessitating empirical optimization for each specific POI and E3 ligase pair.[3]

  • Linker Flexibility: The flexibility of the linker influences the conformational dynamics of the ternary complex. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can allow for a wider range of binding orientations, they may also come with an entropic penalty upon complex formation.[6][8] More rigid linkers, incorporating elements like piperidine (B6355638) or piperazine (B1678402) moieties, can improve conformational stability and may enhance cell permeability.[9][] The ideal level of flexibility is a balance that allows for efficient ternary complex formation without excessive conformational freedom.[]

Q2: My PROTAC shows good binary binding to both the target protein and the E3 ligase in vitro, but I don't observe any significant degradation in cells. What are the potential linker-related issues?

This is a common challenge in PROTAC development. Several linker-related factors could be contributing to this issue:

  • Suboptimal Ternary Complex Formation: Even with strong binary affinities, the linker's length and geometry may not support the formation of a stable and productive ternary complex in the cellular environment.[11][12] The specific orientation of the target protein and E3 ligase is critical for the subsequent ubiquitination step.[12]

  • Poor Cell Permeability: PROTACs are often large molecules that fall outside the typical "rule-of-five" for drug-likeness, leading to poor cell membrane permeability.[6][13] The linker's physicochemical properties, such as its polarity and number of rotatable bonds, significantly impact its ability to cross the cell membrane.[6][14]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, leading to a decrease in degradation.[2][15] This phenomenon, known as the "hook effect," can mask the true efficacy of a PROTAC if tested at inappropriate concentrations.[2]

Q3: How does the chemical composition of the linker, aside from its length and flexibility, impact PROTAC performance?

The chemical composition of the linker is a critical determinant of a PROTAC's overall physicochemical properties and, consequently, its biological activity.[6][16] Key aspects to consider include:

  • Solubility: The inclusion of hydrophilic moieties, such as PEG chains, can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[4][15]

  • Metabolic Stability: The linker can be susceptible to metabolic degradation. Incorporating more stable chemical groups or cyclic structures can enhance the metabolic stability and prolong the half-life of the PROTAC in cells.[6][12]

  • Cell Permeability: As mentioned, the linker's composition affects cell permeability. Balancing hydrophilicity and lipophilicity is key. For instance, the inclusion of cationic and rigid groups like piperidine and piperazine can improve cell permeability.[9]

Q4: What is the "hook effect" and how can I mitigate it through experimental design?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[2][15] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes with either the target protein or the E3 ligase, which prevents the assembly of the productive ternary complex required for degradation.[12][15]

To mitigate the hook effect:

  • Conduct a Wide Dose-Response Experiment: It is crucial to test the PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[12]

  • Enhance Ternary Complex Cooperativity: Designing PROTACs with linkers that promote positive cooperativity in ternary complex formation can help to stabilize the ternary complex over the binary ones, thereby reducing the hook effect.[13]

Troubleshooting Guide

Problem 1: No or weak target degradation observed despite confirmed binary binding.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length or Flexibility Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units, alkyl chain lengths, or incorporation of rigid moieties).[][17]
Poor Cell Permeability 1. Perform cell permeability assays such as PAMPA or Caco-2 assays to directly measure the PROTAC's ability to cross the cell membrane.[9][18] 2. Modify the linker to improve physicochemical properties, for example, by incorporating permeability-enhancing groups.[9]
Inefficient Ternary Complex Formation 1. Utilize biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex.[19][20][] 2. A lack of stable ternary complex formation indicates a need for linker redesign.
Incorrect E3 Ligase Choice for Cellular Context Confirm that the targeted E3 ligase is expressed at sufficient levels in the cell line being used.[12]

Problem 2: A significant "hook effect" is observed, limiting the therapeutic window.

Possible Cause Troubleshooting Steps
High PROTAC Concentration Perform a detailed dose-response curve to accurately determine the optimal concentration range (DC50) that maximizes degradation before the onset of the hook effect.[15]
Low Cooperativity of Ternary Complex 1. Redesign the linker to enhance cooperative binding between the target protein and the E3 ligase.[13] 2. Use biophysical assays (SPR, ITC) to measure the cooperativity of ternary complex formation.[20][]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [1][22]

PROTACLinker Length (atoms)ER Binding Affinity (IC50, µM)ER Degradation (at 100 µM)
PROTAC 9 9~15Moderate
PROTAC 11 12~15High
PROTAC 12 16~15Very High
PROTAC 13 19~15Moderate
PROTAC 14 21~15Low

Data suggests an optimal linker length of 16 atoms for maximal ER degradation in this series.

Table 2: Impact of Linker Length on SOS1 Degradation [23]

PROTACLinker CompositionDC50 (µM)Dmax (%)
8a 3 methylene (B1212753) units> 30~50
8b 4 methylene units20.1~80
8c (ZZ151) 5 methylene units15.7100
8d 6 methylene units18.2~90

This study highlights an optimal linker length for achieving the lowest DC50 and highest Dmax.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation [5]

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[24][25]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation [20][]

Objective: To measure the kinetics and affinity of ternary complex formation.

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.

    • Separately, measure the binary binding affinity of the PROTAC to the target protein.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the affinity (KD) of the ternary complex. The cooperativity of the complex can be calculated by comparing the ternary affinity to the binary affinities.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Proteasome 26S Proteasome POI->Proteasome Degradation POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin POI_PROTAC_E3->POI Ubiquitination

Caption: The mechanism of action for a PROTAC.

Troubleshooting_Workflow Start Start: No/Weak Target Degradation Check_Binary Confirm Binary Binding (e.g., FP, ITC) Start->Check_Binary Check_Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Check_Binary->Check_Permeability Binding Confirmed Check_Ternary Measure Ternary Complex Formation (e.g., SPR, NanoBRET) Check_Permeability->Check_Ternary Permeable Redesign_Linker Redesign Linker: Vary Length/Flexibility Check_Permeability->Redesign_Linker Not Permeable Check_E3 Check E3 Ligase Expression Check_Ternary->Check_E3 No/Weak Ternary Complex Success Successful Degradation Check_Ternary->Success Stable Ternary Complex Redesign_Linker->Check_Permeability Check_E3->Redesign_Linker E3 Expressed Fail Re-evaluate Target/ E3 Ligase Pair Check_E3->Fail E3 Not Expressed

Caption: A troubleshooting workflow for lack of PROTAC activity.

Linker_Length_Efficacy Linker_Length Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Unproductive_Complex Inefficient Ubiquitination Unproductive Complex Too_Long->Unproductive_Complex

Caption: The relationship between linker length and PROTAC efficacy.

References

Technical Support Center: Optimizing PROTAC Linker Attachment Points

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) design, focusing on the critical aspect of linker attachment point optimization. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but it fails to induce degradation. What is a likely cause related to the linker attachment points?

A1: A common reason for this discrepancy is suboptimal geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). The linker attachment points, also known as exit vectors, dictate the relative orientation of the target protein and the E3 ligase.[1] If the attachment points are not well-chosen, the resulting ternary complex may not place a lysine (B10760008) residue on the target protein in a position accessible to the E2 ubiquitin-conjugating enzyme, thus preventing efficient ubiquitination and subsequent degradation.[2]

Troubleshooting Steps:

  • Computational Modeling: Use molecular modeling and dynamics simulations to predict the structure of the ternary complex with your current linker and attachment points.[3][4][5] This can help visualize the spatial arrangement and identify potential steric clashes or unfavorable orientations.

  • Vary Attachment Points: Synthesize new PROTAC analogs with the linker attached to different, solvent-exposed positions on both the target-binding warhead and the E3 ligase ligand.[6][7][] The choice of attachment site is often guided by analyzing solvent-exposed areas at the protein-binding ligand interfaces.[7]

  • Linker Length and Rigidity: The length and flexibility of the linker are also critical.[6][][10] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[7] Experiment with linkers of varying lengths and compositions (e.g., PEG vs. alkyl chains) to find the optimal spatial arrangement.[6][]

Q2: I have two PROTACs with the same warhead, E3 ligase ligand, and linker length, but different attachment points. One is a potent degrader, while the other is inactive. How can the attachment point have such a dramatic effect?

A2: The attachment point of the linker significantly influences the stability and cooperativity of the ternary complex. Different exit vectors can lead to distinct protein-protein interactions between the target and the E3 ligase. A productive attachment point will facilitate favorable interactions, leading to a stable and cooperatively formed ternary complex, which is essential for efficient degradation.[11] Conversely, a poor attachment point may lead to a transient or unstable complex with no or negative cooperativity, resulting in a lack of degradation.

Quantitative Comparison of Different Attachment Points for a BRD4 Degrader:

PROTAC VariantAttachment Point on JQ1 (Warhead)Attachment Point on VHL LigandBRD4 Degradation (DC50, nM)Ternary Complex Cooperativity (α)
MZ1 tert-butyl groupHydroxyproline15>5
AT1 Acetyl-amino groupHydroxyproline>1000~1

This table is a representative example based on published principles and may not reflect exact experimental data.

Q3: How do I choose the initial linker attachment points for a new target protein?

A3: The initial selection of linker attachment points is a critical step in PROTAC design. A rational approach involves a combination of structural biology, computational analysis, and medicinal chemistry intuition.

Decision-Making Workflow for Initial Attachment Point Selection:

G cluster_0 Structural Analysis cluster_1 Computational Modeling cluster_2 Synthesis & Evaluation A Obtain co-crystal structure of ligand bound to target protein and E3 ligase B Identify solvent-exposed regions of the bound ligands A->B Analyze structure C Perform computational docking of protein-protein interactions B->C Input for modeling D Model potential ternary complexes with different linker exit vectors C->D Predictive analysis E Synthesize a small library of PROTACs with diverse attachment points D->E Guide synthesis F Evaluate degradation efficacy (e.g., Western Blot, proteomics) E->F Experimental validation F->B Iterate based on results End Optimized Attachment Point F->End Successful degradation Start Start: New Target Start->A G cluster_0 Ternary Complex cluster_1 PROTAC Components Target Target Protein PROTAC PROTAC Warhead Warhead PROTAC->Warhead Linker Linker PROTAC->Linker E3_Ligand E3 Ligand PROTAC->E3_Ligand E3_Ligase E3 Ligase Warhead->Target Binds Warhead->Linker Attachment Point 1 Linker->E3_Ligand Attachment Point 2 E3_Ligand->E3_Ligase Binds

References

Challenges in the synthesis and purification of branched PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of branched Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, purification, and characterization of these complex molecules.

Frequently Asked Questions (FAQs)

1. What are the main advantages of using branched PEG linkers over linear ones?

Branched PEG linkers offer several benefits compared to their linear counterparts, primarily due to their unique three-dimensional structure.[1][2][] Key advantages include:

  • Increased Hydrodynamic Size: This leads to a longer circulation time in the bloodstream and reduced clearance by the kidneys and liver.[]

  • Enhanced Stability: The higher degree of branching and crosslinking improves stability under harsh conditions like high temperature, pH, and salt concentrations.[]

  • Reduced Immunogenicity: The compact, globular structure of branched PEGs can be less likely to trigger an immune response.[1][]

  • Higher Payload Capacity: Multiple arms allow for the attachment of a higher number of drug molecules, which is particularly advantageous in applications like Antibody-Drug Conjugates (ADCs).[5]

  • Improved Solubility: Branched PEGs can enhance the solubility of hydrophobic drugs and biomolecules.[1][2][]

2. What are the common methods for synthesizing branched PEG linkers?

The synthesis of branched PEGs is a multi-step process that requires precision.[] Common methods include:

  • Step-Growth Polymerization: This involves reacting bifunctional PEGs (PEGs with two reactive ends) with a multifunctional crosslinking agent (e.g., a trifunctional linker) to form a central core with multiple PEG arms.[]

  • Chain-Growth Polymerization: This method can also be employed to create branched structures.[]

  • Convergent Synthesis: This approach involves synthesizing the PEG arms first and then attaching them to a central core molecule.

  • "Click Chemistry": This is a highly efficient and specific method for creating branched structures.[]

3. What is polydispersity and why is it a concern for branched PEG linkers?

Polydispersity refers to the range of molecular weights in a PEG sample. Conventional polymerization methods often produce a mixture of PEG molecules with varying chain lengths, leading to a high Polydispersity Index (PDI).[6][7] This is a significant challenge because:

  • It complicates the synthesis and purification of PEGylated drugs.[7]

  • It leads to heterogeneity in the final product, affecting the consistency and reproducibility of the drug's quality and performance.[7]

  • It can present hurdles in obtaining regulatory approval.[6] To address these issues, there is a growing interest in producing monodisperse PEGs, which have a uniform chemical structure and a precise molecular weight (PDI of 1.0).[6][7][8]

4. How do I choose the right protecting group for my synthesis?

The choice of protecting group is critical for a successful synthesis and can simplify purification.[9] An ideal protecting group should be:

  • Stable: It must withstand the reaction conditions of the subsequent steps.[9]

  • Selectively Removable: It should be possible to remove it without affecting other functional groups in the molecule.[9]

  • Easy to Introduce and Remove: The protection and deprotection steps should be high-yielding and straightforward.

Using base-labile protecting groups, for instance, can reduce a three-step PEG elongation cycle to a two-step, one-pot process, which can significantly lower synthesis costs.[10][11]

5. What are the key analytical techniques for characterizing branched PEG linkers?

A combination of analytical methods is necessary for the comprehensive characterization of branched PEG linkers:[]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution (polydispersity).[][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, degree of branching, and end-group functionality.

  • Mass Spectrometry (MS), including MALDI-TOF: Verifies the molecular weight and identifies impurities.[]

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and quantifies the product.[]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of branched PEG linkers.

Synthesis Challenges
Issue Possible Causes Troubleshooting Steps & Solutions
Low Yield of Branched Product - Incomplete reaction of PEG arms with the core molecule.- Steric hindrance from the growing branches.- Side reactions consuming reactants.- Inefficient activation of functional groups.- Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry of reactants. Consider using a catalyst.- Choice of Linker: Ensure the linker length is sufficient to overcome steric hindrance, especially in enzymatic conjugations.[13]- Protecting Group Strategy: Utilize orthogonal protecting groups to ensure specific reactions occur.[9]- Activation Method: Ensure the activating agent (e.g., for carboxyl groups) is fresh and used in appropriate excess.
Formation of Side Products - Cross-linking: Reaction between branched PEGs leading to high molecular weight, insoluble products.- Incomplete Deprotection: Residual protecting groups on the final product.- Di-PEGylation Impurities: Formation of products with an incorrect number of PEG arms.- Control Stoichiometry: Use a precise molar ratio of reactants to minimize cross-linking.- Optimize Deprotection: Ensure complete removal of protecting groups by adjusting deprotection time, temperature, and reagent concentration.[10]- Purification Strategy: Employ chromatographic techniques like ion-exchange or hydrophobic interaction chromatography to separate species with different numbers of PEG arms.[][14]
Polydispersity in the Final Product - Inherent nature of the polymerization process.- Chain transfer reactions during synthesis.- Controlled Polymerization Techniques: Use methods like anionic ring-opening polymerization under strictly anhydrous conditions to achieve a narrower molecular weight distribution.[6]- Stepwise Synthesis: For monodisperse PEGs, a stepwise approach with purification at each step is necessary, though it can be time-consuming.[6]- Fractionation: Utilize techniques like preparative GPC to isolate fractions with a narrower PDI.
Purification Challenges
Issue Possible Causes Troubleshooting Steps & Solutions
Difficulty Removing Reagents/Byproducts - Triethylamine (B128534)·HCl (TEA·HCl): A common byproduct from mesylation or tosylation reactions that can be difficult to separate from the PEG product.[15]- Use Alternative Reagents: Replace triethylamine (TEA) with a more lipophilic amine like tripentylamine (TPA). The resulting TPA·HCl is soluble in diethyl ether, facilitating its removal during precipitation of the PEG product.[15]
Product Aggregation - High Protein/PEG Concentration: Can lead to intermolecular interactions and aggregation.[16]- Hydrophobic Interactions: Especially problematic for certain branched structures or conjugates.- Buffer Conditions: Incorrect pH or ionic strength can reduce solubility.[16]- Maintain Low Concentration: Work with dilute solutions during purification steps.[16]- Optimize Buffer: Screen different pH values and salt concentrations to find optimal conditions for solubility.[16]- Use Additives: Incorporate non-denaturing detergents, glycerol (B35011), or specific salts to prevent aggregation.[16][17]- Chromatography: Use hydrophobic interaction chromatography (HIC) to separate aggregates from the desired product.[17]
Poor Resolution in Chromatography - Similar Properties of Components: Unreacted starting materials, isomers, and the desired product may have very similar sizes and charges, making separation difficult.[]- Flexible Nature of PEG: The flexible structure of PEG can lead to variable hydrodynamic radii, complicating size-based separations.[14]- Orthogonal Methods: Combine different chromatographic techniques (e.g., IEX followed by HIC or SEC) for a multi-step purification process.[18]- Ion-Exchange Chromatography (IEX): Can be effective for separating positional isomers, as the location of the PEG chain can alter the surface charge of the molecule.[]- Hydrophobic Interaction Chromatography (HIC): Can separate species based on differences in hydrophobicity.[]

Visual Guides and Protocols

General Synthesis Workflow for a Branched PEG Linker

This diagram illustrates a typical convergent synthesis approach for a 3-arm branched PEG linker.

SynthesisWorkflow A PEG-OH (Monofunctional PEG) B Activation of Hydroxyl Group (e.g., Mesylation) A->B C Activated PEG-OMs B->C E Coupling Reaction C->E D Trifunctional Core (e.g., Glycerol) D->E F Crude Branched PEG E->F G Purification (Chromatography) F->G H Pure Branched PEG-(OH)3 G->H I Optional: Further Functionalization H->I J Final Functionalized Branched PEG Linker I->J

Caption: A generalized workflow for the synthesis of a branched PEG linker.

Troubleshooting Decision Tree for Low Synthesis Yield

This diagram provides a logical path for troubleshooting low yields in branched PEG synthesis.

TroubleshootingYield Start Low Yield Observed CheckReactants Verify Reactant Purity & Stoichiometry Start->CheckReactants CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReactants->CheckConditions Reactants OK PurifyReactants Purify/Dry Reactants Adjust Stoichiometry CheckReactants->PurifyReactants Issue Found AnalyzeByproducts Analyze Crude Product for Side Reactions (TLC, LC-MS) CheckConditions->AnalyzeByproducts Conditions OK OptimizeConditions Systematically Vary Conditions CheckConditions->OptimizeConditions Issue Found ModifyStrategy Change Protecting Groups or Coupling Agents AnalyzeByproducts->ModifyStrategy Side Products Identified ImprovePurification Optimize Purification to Minimize Product Loss AnalyzeByproducts->ImprovePurification No Side Products, Low Recovery PurifyReactants->Start OptimizeConditions->Start ModifyStrategy->Start End Yield Improved ImprovePurification->End

Caption: Decision tree for troubleshooting low yields in branched PEG synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a Branched PEG via Mesylation and Coupling

This protocol provides a general method for synthesizing a 3-arm branched PEG from a monofunctional PEG and a glycerol core.

Materials:

  • Monofunctional PEG-OH

  • Dry Dichloromethane (DCM)

  • Tripentylamine (TPA)[15]

  • Mesyl Chloride (MsCl)

  • Glycerol (as the trifunctional core)

  • Sodium Hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Diethyl Ether

  • Deionized Water

  • Brine Solution

Procedure:

  • Mesylation of PEG-OH: a. Dry the PEG-OH under vacuum. b. Dissolve the dried PEG-OH in dry DCM under an inert atmosphere (e.g., Nitrogen or Argon). c. Cool the solution to 0°C in an ice bath. d. Add tripentylamine (TPA) to the solution. e. Slowly add mesyl chloride dropwise. f. Allow the reaction to warm to room temperature and stir for 24 hours. g. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. h. Evaporate the DCM under reduced pressure. i. Precipitate the product (PEG-OMs) by adding cold diethyl ether. j. Filter and wash the solid product with cold diethyl ether to remove TPA·HCl and excess reagents.[15] k. Dry the PEG-OMs under vacuum.

  • Coupling to Glycerol Core: a. In a separate flask under an inert atmosphere, add dry THF and sodium hydride. b. Slowly add a solution of glycerol in dry THF to the NaH suspension. c. Stir at room temperature until hydrogen evolution ceases, indicating the formation of the trialkoxide. d. Add a solution of the purified PEG-OMs in dry THF to the glycerol trialkoxide solution. e. Heat the reaction mixture to reflux and stir for 48 hours. f. Monitor the reaction by GPC to observe the formation of the higher molecular weight branched product.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the excess NaH by slowly adding water or isopropanol. c. Remove the THF under reduced pressure. d. Redissolve the residue in water and extract with DCM. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the solution and precipitate the crude branched PEG by adding cold diethyl ether. g. Further purify the product using column chromatography (e.g., size exclusion or silica (B1680970) gel) to remove unreacted PEG and other impurities.

Protocol 2: Purification of Branched PEG Linker by Precipitation

This protocol describes a standard method for purifying PEG derivatives by precipitation.

Materials:

  • Crude branched PEG linker solution (e.g., in DCM or THF)

  • Cold Diethyl Ether (or other suitable non-solvent)

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Concentration: Reduce the volume of the solvent containing the crude PEG linker using a rotary evaporator. This increases the concentration of the PEG, facilitating precipitation.

  • Cooling: Place the concentrated solution in an ice bath to cool it down. Lowering the temperature decreases the solubility of the PEG.

  • Precipitation: While vigorously stirring the cold PEG solution, slowly add cold diethyl ether. The PEG product should precipitate out as a white solid. The volume of ether required is typically 5-10 times the volume of the concentrated PEG solution.

  • Isolation: Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with several portions of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified branched PEG linker under high vacuum to remove all residual solvents. The final product should be a white, waxy solid.

References

Validation & Comparative

A Comparative Guide to N-Boc-N-bis(PEG3-acid) and Linear PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. While linear polyethylene (B3416737) glycol (PEG) linkers are widely used due to their favorable physicochemical properties, branched linkers such as N-Boc-N-bis(PEG3-acid) are emerging as alternatives. This guide provides an objective comparison of these two linker types, supported by established principles of PROTAC design and detailed experimental protocols for their evaluation.

Structural and Functional Comparison

Linear PEG linkers are composed of repeating ethylene (B1197577) glycol units, offering flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[1][2] The length of the linear PEG chain is a crucial parameter that needs to be optimized for each target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[3][4]

The dual carboxylic acid functionalities of N-Boc-N-bis(PEG3-acid) also offer the potential for dual conjugation or for creating PROTACs with different valencies, although this is a less explored area of PROTAC design.

Data Presentation: A Framework for Comparison

While specific data for PROTACs utilizing N-Boc-N-bis(PEG3-acid) is not available in the reviewed literature, a comparative study would evaluate key performance indicators as outlined in the table below. Researchers can use this framework to tabulate their own experimental data when comparing different linker strategies.

ParameterLinear PEG Linker (Representative Data)N-Boc-N-bis(PEG3-acid) Linker (Hypothetical Data)Significance
Degradation Efficacy
DC50 (nM)10 - 100To be determinedPotency of degradation
Dmax (%)>90To be determinedMaximum extent of degradation
Binding Affinity
Ternary Complex Cooperativity (α)>1To be determinedStability of the ternary complex
Physicochemical Properties
Aqueous Solubility (µg/mL)VariableTo be determinedAffects bioavailability
Cell Permeability (Papp)VariableTo be determinedAbility to reach intracellular target
Pharmacokinetics
Metabolic Stability (t1/2)VariableTo be determinedIn vivo half-life

Mandatory Visualization

PROTAC Signaling Pathway

PROTAC_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Functional Assays synthesis Synthesize PROTACs with Linear and Branched Linkers biochemical_assays Biochemical Assays (e.g., Ternary Complex Formation) synthesis->biochemical_assays cell_treatment Cell Line Treatment synthesis->cell_treatment permeability Permeability & Solubility Assays synthesis->permeability western_blot Western Blot cell_treatment->western_blot viability Cell Viability Assays cell_treatment->viability off_target Off-Target Analysis (e.g., Proteomics) cell_treatment->off_target dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Structural Comparison of Linkers

Linker_Comparison Structural Comparison of Linkers linear_peg Linear PEG Linker Warhead...-O-(CH2CH2O)n-...E3 Ligand branched_peg N-Boc-N-bis(PEG3-acid) Linker Warhead...-N(Boc)-(CH2CH2O)3-COOH ...-N(Boc)-(CH2CH2O)3-COOH

Caption: Structural representation of linear vs. branched PEG linkers.

Experimental Protocols

Synthesis of PROTACs with N-Boc-N-bis(PEG3-acid)

Objective: To synthesize a PROTAC by coupling a warhead and an E3 ligase ligand to the N-Boc-N-bis(PEG3-acid) linker.

Materials:

  • N-Boc-N-bis(PEG3-acid)

  • Warhead with a free amine group

  • E3 ligase ligand with a free amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • First Amide Coupling:

    • Dissolve N-Boc-N-bis(PEG3-acid) (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add the amine-containing warhead (1 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the mono-substituted intermediate by flash chromatography.

  • Second Amide Coupling:

    • Dissolve the purified intermediate (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes.

    • Add the amine-containing E3 ligase ligand (1 eq).

    • Stir at room temperature overnight and monitor by LC-MS.

    • Purify the Boc-protected PROTAC by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected PROTAC in DCM.

    • Add TFA (20-50% v/v) at 0°C.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent under reduced pressure to yield the final PROTAC.

    • Purify by preparative HPLC.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein after PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTACs with linear and branched linkers

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTACs or DMSO for a predetermined time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[8]

Determination of DC50 and Dmax

Objective: To determine the potency and efficacy of the PROTACs.

Procedure:

  • Generate a dose-response curve by plotting the percentage of remaining target protein (from Western Blot data) against the logarithm of the PROTAC concentration.

  • Use a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to fit the data.

  • The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

  • The Dmax is the maximum percentage of protein degradation achieved.

HiBiT/NanoBRET Assay for Real-Time Degradation

Objective: To monitor the kinetics of protein degradation in live cells.

Materials:

  • Cell line endogenously expressing the target protein tagged with HiBiT

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

  • Luminometer

Procedure:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus of the target protein.[9]

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with various concentrations of the PROTACs.[10]

  • Luminescence Measurement:

    • Lytic Endpoint Assay: Add the Nano-Glo® HiBiT Lytic Detection Reagent and measure luminescence.[10]

    • Live-Cell Kinetic Assay: Add the Nano-Glo® Live Cell Substrate and measure luminescence at regular intervals.[11]

  • Data Analysis: Normalize the luminescence signal to the vehicle control. For kinetic assays, determine the rate of degradation and the time to Dmax. For endpoint assays, plot dose-response curves to calculate DC50 and Dmax.[11]

Conclusion

The choice of linker is a critical decision in PROTAC design, with a significant impact on the final molecule's performance. While linear PEG linkers are a well-established and effective choice, offering synthetic tractability and favorable physicochemical properties, branched linkers like N-Boc-N-bis(PEG3-acid) present an intriguing alternative. The branched architecture may offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation. However, without direct comparative experimental data, the benefits remain theoretical. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, enabling a data-driven approach to linker selection and the development of more potent and effective protein degraders.

References

A Comparative Guide to N-Boc-N-bis(PEG3-acid) and Other Branched Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy, stability, and safety of these targeted therapies. Among the innovations in linker design, branched linkers have emerged as a powerful strategy to increase the drug-to-antibody ratio (DAR) and enhance the physicochemical properties of ADCs. This guide provides an objective comparison of N-Boc-N-bis(PEG3-acid), a prominent branched polyethylene (B3416737) glycol (PEG) linker, with other branched linker architectures used in ADC development, supported by experimental data and detailed methodologies.

Introduction to Branched Linkers in ADCs

ADCs are complex biotherapeutics composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The linker is a critical component that influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.[2] Branched linkers, in contrast to their linear counterparts, possess multiple attachment points for drug molecules, allowing for the creation of ADCs with higher DARs without requiring additional conjugation sites on the antibody.[][4] This can lead to enhanced potency and efficacy.[4]

N-Boc-N-bis(PEG3-acid) is a branched PEG derivative featuring a Boc-protected amine and two terminal carboxylic acid groups.[5] This structure allows for the attachment of two payload molecules and subsequent deprotection of the amine for conjugation to the antibody. The integrated PEG units enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[][6]

Performance Comparison: N-Boc-N-bis(PEG3-acid) vs. Alternative Branched Linkers

While direct head-to-head studies of N-Boc-N-bis(PEG3-acid) against a wide array of other branched linkers are limited in publicly available literature, we can infer its performance characteristics by examining studies on structurally and functionally similar branched PEG linkers. Key performance parameters for ADCs include the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo pharmacokinetics and stability.

Drug-to-Antibody Ratio (DAR)

Branched linkers like N-Boc-N-bis(PEG3-acid) are specifically designed to increase the DAR. By having two functional groups for payload attachment, a single linker conjugated to the antibody can carry two drug molecules. This allows for the generation of ADCs with DARs of 4, 6, or even 8 with a limited number of conjugation sites on the antibody.[4][7] For instance, enzymatic conjugation using microbial transglutaminase (MTGase) can introduce two branched linkers per antibody, leading to a homogeneous ADC with a DAR of 4 or higher, depending on the linker's branching.[8][9]

In Vitro Cytotoxicity

The structure of the branched linker, particularly its length, can significantly impact the ADC's cytotoxic activity. A study by Grygorash et al. (2022) compared two trastuzumab-MMAE ADCs with a DAR of 6, constructed using a "short" and a "long" branched amino-triazide linker. The longer linker, which included an additional PEG4 moiety, demonstrated significantly higher cytotoxicity. The researchers hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing payload release.[1][10]

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

ADC ConfigurationLinker ArchitectureIC50 (nM) against HER2+ BT-474 cellsReference
Homogeneous DAR 2Linear Linker0.35[1]
Homogeneous DAR 6"Short" Branched Amino-Triazide Linker0.68[1]
Homogeneous DAR 6"Long" Branched Amino-Triazide Linker (with PEG4)0.074[1]
Heterogeneous DAR 6Conventional Thiol-Maleimide Linker0.071[1]

Data extracted from Grygorash et al., 2022.

These findings suggest that a branched linker with an appropriate spacer length, such as that provided by the PEG3 units in N-Boc-N-bis(PEG3-acid), is crucial for optimal in vitro potency.

Pharmacokinetics and Stability

The hydrophilicity and architecture of branched PEG linkers play a critical role in the pharmacokinetic properties of ADCs. A study by Tedeschini et al. (2021) compared high-DAR (DAR≈7) trastuzumab-DM1 ADCs constructed with a linear 24-unit PEG linker versus a "pendant" (branched) linker with two 12-unit PEG chains. The ADC with the pendant PEG linker exhibited significantly slower clearance rates.[11][12] This suggests that a branched architecture, similar to that of N-Boc-N-bis(PEG3-acid), can provide a superior shielding effect for the hydrophobic payload, leading to improved circulation time.[10]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance RateReference
Linear 24-unit PEG LinkerHigh[11][12]
Pendant (Branched) 2x 12-unit PEG LinkerSlower[11][12]

Data extracted from Tedeschini et al., 2021.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs with branched linkers. Below are generalized protocols for key experiments.

ADC Conjugation using a Branched Linker (Conceptual Workflow)

This protocol outlines a conceptual workflow for conjugating a payload to an antibody using a branched linker like N-Boc-N-bis(PEG3-acid).

Materials:

  • Monoclonal antibody

  • N-Boc-N-bis(PEG3-acid) linker

  • Cytotoxic payload with a reactive amine group

  • Activation reagents for carboxylic acids (e.g., EDC, NHS)

  • Deprotection reagent for Boc group (e.g., trifluoroacetic acid - TFA)

  • Conjugation buffers (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Payload-Linker Conjugation:

    • Activate the two carboxylic acid groups of N-Boc-N-bis(PEG3-acid) using EDC and NHS.

    • React the activated linker with the amine-containing cytotoxic payload in an appropriate solvent.

    • Purify the resulting Boc-protected linker-payload conjugate.

  • Boc Deprotection:

    • Treat the purified conjugate with TFA to remove the Boc protecting group and expose the primary amine.

    • Purify the deprotected linker-payload.

  • Antibody Conjugation:

    • Activate the desired conjugation sites on the antibody (e.g., through reduction of disulfide bonds to generate thiols, or activation of lysines).

    • React the deprotected linker-payload with the activated antibody.

  • Purification:

    • Purify the final ADC using SEC to remove unconjugated linker-payload and aggregated species.

ADC_Conjugation_Workflow cluster_linker_payload Payload-Linker Conjugation cluster_deprotection Deprotection cluster_antibody_conjugation Antibody Conjugation Linker N-Boc-N-bis(PEG3-acid) ActivatedLinker Activated Linker Linker->ActivatedLinker EDC, NHS Payload Amine-Payload LinkerPayload Boc-Linker-Payload Payload->LinkerPayload ActivatedLinker->LinkerPayload DeprotectedLinkerPayload Amine-Linker-Payload LinkerPayload->DeprotectedLinkerPayload TFA ActivatedAntibody Activated Antibody ADC Final ADC DeprotectedLinkerPayload->ADC Antibody Antibody Antibody->ActivatedAntibody Activation ActivatedAntibody->ADC

Caption: Conceptual workflow for ADC synthesis using a branched linker.

Determination of Drug-to-Antibody Ratio (DAR)

Accurate determination of DAR is crucial for ADC characterization.[][14]

Methods:

  • UV/Vis Spectroscopy: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance at both wavelengths, the concentrations of the antibody and the conjugated drug can be determined, and the DAR calculated.[15]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the hydrophobicity of the antibody, species with different DARs can be resolved. The average DAR is calculated from the peak areas of the different species.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for the unambiguous determination of the number of conjugated drugs and the overall DAR.[14][16]

DAR_Determination_Workflow cluster_methods DAR Determination Methods ADC_Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LC_MS Average_DAR Average DAR Value UV_Vis->Average_DAR HIC->Average_DAR LC_MS->Average_DAR

Caption: Methods for determining the Drug-to-Antibody Ratio (DAR).

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.[17]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibodies

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[18]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the rate of payload deconjugation in plasma.[19][20]

Materials:

  • ADC

  • Human and/or mouse plasma

  • Incubator at 37°C

  • Analytical system (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis:

    • ELISA: Use a "total antibody" ELISA to measure the concentration of all antibody species and a "conjugated antibody" ELISA (using an anti-payload antibody) to measure the concentration of intact ADC. The difference indicates the extent of drug deconjugation.

    • LC-MS: Analyze the plasma samples to quantify the amount of intact ADC and any released payload over time.[19]

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

In_Vitro_Assay_Workflow cluster_cytotoxicity In Vitro Cytotoxicity cluster_stability Plasma Stability ADC ADC Treatment ADC Treatment ADC->Treatment Plasma Plasma Incubation ADC->Plasma Cells Antigen-Positive & Antigen-Negative Cells Cells->Treatment Viability Cell Viability Assay Treatment->Viability IC50 IC50 Determination Viability->IC50 Analysis ELISA / LC-MS Analysis Plasma->Analysis Stability Linker Stability Profile Analysis->Stability

Caption: Workflow for in vitro evaluation of ADCs.

Conclusion

N-Boc-N-bis(PEG3-acid) represents a valuable tool in the ADC linker toolbox, offering the potential to construct ADCs with high DARs and favorable physicochemical properties. Comparative data from functionally similar branched PEG linkers highlight the critical importance of linker design, particularly the length of the PEG spacer, in achieving optimal ADC performance. Longer branched linkers tend to improve cytotoxicity by minimizing steric hindrance for enzymatic cleavage, while the branched architecture itself can enhance pharmacokinetic profiles by effectively shielding the hydrophobic payload. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADCs constructed with N-Boc-N-bis(PEG3-acid) and other novel branched linkers, enabling researchers to make informed decisions in the development of next-generation ADC therapeutics.

References

A Comparative Guide to In Vitro Stability of ADCs Featuring PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index, dictating both efficacy and safety.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is central to an ADC's performance. An ideal linker must remain stable in systemic circulation to prevent premature drug release—which can cause off-target toxicity—while ensuring efficient payload delivery to target tumor cells.[1][2] This guide provides a comparative overview of in vitro stability assays for ADCs, with a focus on constructs synthesized with hydrophilic polyethylene (B3416737) glycol (PEG) based linkers, such as those derived from precursors like N-Boc-N-bis(PEG3-acid).

PEGylated linkers are increasingly employed in ADC design to enhance the physicochemical and pharmacological properties of the conjugate.[3] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance.[4] The incorporation of hydrophilic PEG chains helps mitigate these issues by improving solubility, which can enable higher drug-to-antibody ratios (DAR) and enhance systemic stability through a shielding effect.[3][4]

Comparative Analysis of ADC Linker Stability

The choice of linker chemistry is a pivotal decision in ADC development. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages regarding stability and payload release mechanisms.[5]

  • Non-Cleavable Linkers: These linkers, such as the thioether-based SMCC linker in Kadcyla®, offer high plasma stability because they rely on the complete degradation of the antibody in the lysosome to release the payload.[2][5] This generally results in a wider therapeutic window and reduced off-target toxicity.[2][6]

  • Cleavable Linkers: This category includes linkers sensitive to pH (e.g., hydrazones), proteases (e.g., peptide linkers), or the reductive environment of the cell (e.g., disulfide linkers).[1] While potentially offering more versatile release mechanisms, they carry a higher risk of premature cleavage in circulation.[5][6] For example, some hydrazone linkers have shown susceptibility to hydrolysis in plasma.[1]

  • PEGylated Linkers: Linkers derived from N-Boc-N-bis(PEG3-acid) are part of a broader class of hydrophilic linkers. The PEG component enhances the hydrodynamic volume of the ADC, slowing renal clearance and prolonging its plasma half-life.[4] Studies have shown that the length and configuration of the PEG unit must be carefully optimized, as it impacts not only pharmacokinetics but also physical and chemical stability.[7]

The following table summarizes representative stability data for different linker types. Direct comparison across studies can be challenging due to variations in antibodies, payloads, and experimental conditions.[1]

Linker TypeRepresentative LinkerStability MetricResultSpeciesReference
Non-Cleavable Thioether (e.g., SMCC)>95% intact ADCAfter 7 days in plasmaHuman[2]
Cleavable (Peptide) Valine-Citrulline (vc)~85% intact ADCAfter 7 days in plasmaHuman[1]
Cleavable (pH-Sensitive) HydrazoneVariable (highly structure-dependent)Can show hydrolysis at pH 7.4Human[1][6]
Hydrophilic/PEGylated Pendant PEG12Slower clearance ratesCompared to linear PEG24Mouse[7]

Key In Vitro Stability Assays and Protocols

To ensure the safety and efficacy of an ADC, a panel of in vitro stability assays is essential. These assays assess the propensity for drug deconjugation, aggregation, and fragmentation under physiological and stressed conditions.

Plasma Stability Assay

This is the most critical assay to predict the in-vivo performance of an ADC by evaluating its stability in the bloodstream.[8] The primary goal is to measure the rate of payload release or the change in the drug-to-antibody ratio (DAR) over time.[9]

Experimental Protocol:

Objective: To determine the rate of drug deconjugation and change in average DAR of an ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).[1][9]

Materials:

  • Test ADC and control ADC (e.g., with a known stable linker).[1]

  • Cryopreserved plasma from relevant species.[1]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 37°C incubator.

  • -80°C freezer.

  • Analytical instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for its high resolution.[8][9] ELISA can also be used.[10]

  • Reagents for sample processing (e.g., immunoaffinity capture beads like Protein A).[1]

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a parallel control sample by diluting the ADC in PBS.[1]

  • Incubation: Incubate all samples at 37°C, typically with gentle agitation.[1]

  • Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).[1]

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation until the analysis is performed.[1]

  • Sample Analysis (LC-MS Method):

    • Thaw samples on ice.

    • Isolate the ADC from plasma proteins using immunoaffinity capture (e.g., Protein A beads).[1]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • Analyze the eluate by LC-MS to determine the average DAR and the distribution of different drug-loaded species at each time point. A decrease in DAR over time indicates linker cleavage.[1]

    • Separately, the plasma supernatant can be analyzed to quantify the amount of free payload that has been released.[9]

Workflow for an in vitro ADC plasma stability assay.

Aggregation and Fragmentation Analysis

ADC stability is also defined by its physical integrity. Aggregation and fragmentation are critical quality attributes that must be monitored, as they can impact efficacy, pharmacokinetics, and immunogenicity.[11][12] The conjugation process itself can sometimes disrupt the antibody's structure, potentially leading to increased aggregation.[12]

Experimental Protocol:

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC formulation under thermal stress.

Materials:

  • Test ADC.

  • Formulation buffer (e.g., PBS).

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system.

  • Temperature-controlled incubator or water bath.

Procedure:

  • Sample Preparation: Prepare aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.

  • Thermal Stress: Incubate the samples at a stressed temperature (e.g., 40°C) and a control temperature (e.g., 4°C) for a defined period (e.g., 7, 14, or 28 days).

  • Time-Point Sampling: At specified time points, remove one aliquot from each temperature condition for analysis.

  • SEC-HPLC Analysis:

    • Equilibrate the SEC-HPLC column with the mobile phase.

    • Inject the sample onto the column. The separation is based on the hydrodynamic radius of the molecules.[11]

    • Monitor the elution profile using UV detection (typically at 280 nm).

    • Identify and integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

  • Data Analysis: Calculate the percentage of monomer, aggregate, and fragment for each sample by determining the relative area of each peak. Compare the results from the stressed condition to the control to determine the rate of degradation.

Key ADC degradation pathways and their analytical methods.

References

A Comparative Guide to Analytical Techniques for Confirming N-Boc-N-bis(PEG3-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

The successful conjugation of linkers like N-Boc-N-bis(PEG3-acid) to biomolecules is a critical step in the development of advanced therapeutics and research agents, including antibody-drug conjugates (ADCs). Rigorous analytical characterization is mandatory to confirm that the covalent bond has formed, to determine the efficiency of the reaction, and to ensure the purity of the final product. This guide provides a comparative overview of key analytical techniques, complete with experimental considerations and data interpretation.

Workflow for Conjugation and Analysis

The general process involves activating the terminal carboxylic acid groups of N-Boc-N-bis(PEG3-acid), reacting it with the target molecule (e.g., via primary amines), purifying the resulting conjugate, and finally, subjecting it to a panel of analytical techniques for confirmation.

cluster_0 1. Preparation & Reaction cluster_1 2. Purification cluster_2 3. Analytical Confirmation A Target Molecule (e.g., Antibody, Peptide) D Conjugation Reaction (Amide Bond Formation) A->D B N-Boc-N-bis(PEG3-acid) C Activation (e.g., EDC/Sulfo-NHS) B->C C->D E Crude Conjugate Mixture D->E F Purification (e.g., SEC, RP-HPLC) E->F G Purified Conjugate F->G H Mass Spectrometry (MW Confirmation) G->H I Chromatography (HPLC) (Purity & Heterogeneity) G->I J NMR Spectroscopy (Structural Confirmation) G->J K FTIR Spectroscopy (Bond Formation) G->K L Successful Conjugation Confirmed H->L I->L J->L K->L

Caption: Workflow from reaction to analytical confirmation of conjugation.

Comparison of Key Analytical Techniques

The choice of analytical method depends on the nature of the target molecule (e.g., small molecule, peptide, or large protein) and the specific information required. A combination of techniques is often employed for comprehensive characterization.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Absolute molecular weight confirmation of the conjugate. Determination of conjugation ratio.High sensitivity and accuracy. Can resolve species with different numbers of conjugated linkers.Complex spectra for heterogeneous samples. Potential for ion suppression.
HPLC / UPLC Separates components based on their physicochemical properties (e.g., hydrophobicity).Purity assessment. Quantification of conjugated vs. unconjugated species.High resolution and reproducibility. Well-established for purity analysis.Does not provide direct molecular weight. Retention time can be influenced by conformation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural confirmation. Presence of characteristic PEG signals.Provides unambiguous structural information.Low sensitivity, requiring higher sample amounts. Not suitable for very large or complex molecules.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirmation of functional group changes (e.g., amide bond formation).Fast and non-destructive.Low specificity for large biomolecules. Difficult to quantify.

Quantitative Data & Interpretation

Successful conjugation of N-Boc-N-bis(PEG3-acid) results in predictable quantitative changes in the analytical data. The molecular weight of the linker is approximately 437.5 g/mol . Upon conjugation and subsequent deprotection of the Boc group (if required), the mass addition can be precisely calculated.

Table 1: Expected Mass Shift in Mass Spectrometry

This table illustrates the expected mass increase upon conjugation to a hypothetical 10 kDa peptide. The reaction involves the formation of an amide bond, which results in the loss of one water molecule (18.02 Da).

SpeciesModificationTheoretical Mass (Da)Expected Mass Shift (Da)
PeptideUnconjugated10,000.00-
Conjugate+1 N-Boc-N-bis(PEG3-acid)10,419.48+419.48
Conjugate+2 N-Boc-N-bis(PEG3-acid)10,838.96+838.96
Table 2: Representative HPLC Retention Time Data

Conjugation with the hydrophilic PEG linker typically leads to a decrease in retention time on a reversed-phase (RP-HPLC) column.

SpeciesTypical Retention Time (min)Observation
Unconjugated Peptide15.2Later elution due to higher hydrophobicity.
Mono-conjugated Peptide12.8Earlier elution due to increased hydrophilicity.
Di-conjugated Peptide11.5Earliest elution.

Detailed Experimental Protocols

Mass Spectrometry (MALDI-TOF)
  • Objective: To confirm the molecular weight of the conjugate.

  • Sample Preparation:

    • Desalt the purified conjugate sample using a C18 ZipTip or dialysis to remove non-volatile salts.

    • Mix the desalted sample (1 µL, ~10 pmol/µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).

  • Instrumentation & Analysis:

    • Use a MALDI-TOF mass spectrometer in linear, positive ion mode for molecules >5 kDa.

    • Calibrate the instrument using known protein/peptide standards.

    • Acquire spectra across the expected mass range.

    • Process the raw data to determine the peak corresponding to the average molecular weight of the conjugate. Compare the observed mass with the theoretical mass.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To assess the purity of the conjugate and separate different conjugated species.

  • Methodology:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

    • Injection Volume: 20 µL.

  • Analysis:

    • Analyze the unconjugated starting material to establish its retention time.

    • Analyze the purified conjugate. Successful conjugation will result in one or more new, earlier-eluting peaks.

    • Calculate the purity of the product by integrating the peak areas. The percentage purity is calculated as: (Area of Conjugate Peak / Total Area of All Peaks) * 100.

The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein and E3 ligase ligands, plays a critical role in the formation and stability of the ternary complex, which is the cornerstone of effective protein degradation. This guide provides a comparative analysis of different linker types, with a focus on the potential impact of branched structures like N-Boc-N-bis(PEG3-acid), supported by experimental principles and methodologies.

The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a key determinant of the efficiency and selectivity of a PROTAC. A stable complex allows for efficient ubiquitin transfer from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are all critical factors that modulate the stability of this complex.

Comparative Analysis of Linker Types

N-Boc-N-bis(PEG3-acid): A Branched PEG Linker

N-Boc-N-bis(PEG3-acid) is a branched PEG derivative. Its key structural features include:

  • PEG Chains: The presence of multiple PEG3 (polyethylene glycol with three ethylene (B1197577) glycol units) arms imparts hydrophilicity, which can improve the solubility of the PROTAC molecule.

  • Branched Structure: The "bis(PEG3-acid)" component creates a branched architecture. This branching can influence the linker's conformational flexibility and spatial presentation of the two ligands.

  • Terminal Carboxylic Acids: The two terminal carboxylic acid groups provide points for conjugation to an amine-containing ligand, while the Boc-protected amine can be deprotected to attach the other ligand.

Theoretically, the branched nature of this linker could offer advantages in terms of occupying a larger volume and potentially facilitating more favorable protein-protein interactions within the ternary complex. However, it could also introduce greater conformational entropy, which might be detrimental to stable complex formation.

The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is crucial to note that this data is compiled from different PROTAC systems (i.e., different target proteins, E3 ligases, and ligands) and does not represent a direct head-to-head comparison. The purpose is to highlight the general trends and the importance of linker optimization.

Data Presentation

Table 1: Impact of Linker Type and Length on PROTAC Degradation Efficiency

PROTAC System (Target-E3 Ligase)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-CRBNAlkyl/Ether< 12No Degradation-
TBK1-CRBNAlkyl/Ether21396
TBK1-CRBNAlkyl/Ether2929276
ERα-CRBNPEG12Effective Degradation-
ERα-CRBNPEG16More Potent Degradation-
BTK-CRBNPEG2>1000<20
BTK-CRBNPEG3~100~80
BTK-CRBNPEG4~200~70

This table illustrates that linker length is a critical parameter, with an optimal length often existing for a given system. Both excessively short and long linkers can be detrimental to degradation efficiency.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTAC System (AR-CRBN)Linker TypeDegradation in 22Rv1 cells (at 3 µM)
PROTAC 1Flexible (PEG)Exhibited degradation
PROTAC 2Rigid (Disubstituted phenyl)No activity

This table suggests that while rigidity can pre-organize a PROTAC into a bioactive conformation, a certain degree of flexibility is often required to allow for the formation of a productive ternary complex.

Signaling Pathway and Experimental Workflows

The efficacy of a PROTAC is underpinned by its ability to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-Mediated Protein Degradation Pathway.

A systematic evaluation of linker performance requires a robust experimental workflow to assess ternary complex formation and subsequent protein degradation.

Experimental_Workflow cluster_workflow PROTAC Linker Evaluation Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) Biophysical Biophysical Assays (SPR, ITC, NanoBRET) Start->Biophysical Measure Ternary Complex Stability Cellular Cell-Based Assays (Western Blot, NanoBRET) Start->Cellular Measure Protein Degradation Data_Analysis Data Analysis (Kd, DC50, Dmax) Biophysical->Data_Analysis Cellular->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Workflow for Evaluating PROTAC Linker Efficiency.

Experimental Protocols

Accurate and reproducible data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments used to evaluate the impact of linkers on ternary complex stability and protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic parameters (k_on, k_off) and affinity (K_D) of ternary complex formation.

Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The formation of the ternary complex on the sensor surface results in a change in the refractive index, which is detected as a response.

General Protocol:

  • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis (Optional but Recommended):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics.

    • Inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • Monitor the association and dissociation phases to obtain sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the ternary complex.

    • The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.

NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of protein-protein interactions in living cells.

Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® protein (acceptor). When a PROTAC brings the donor- and acceptor-tagged proteins into close proximity, energy transfer occurs, resulting in a BRET signal.

General Protocol:

  • Cell Line Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Western Blotting for Protein Degradation

Western blotting is a standard and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein is then separated by size using gel electrophoresis, transferred to a membrane, and detected using a specific antibody.

General Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.

Introduction to Linker Technology in ADCs

Linkers in ADCs are not merely passive connectors; they are intelligently designed molecules that control the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. An ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor. Broadly, linkers are categorized into two main types: cleavable and non-cleavable.

Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell.[1] In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the drug.[1] This fundamental difference in their release mechanism governs their key characteristics and suitability for different therapeutic strategies.

Mechanisms of Payload Release

The distinct mechanisms of cleavable and non-cleavable linkers are central to their performance. Cleavable linkers exploit the unique physiological conditions of tumor cells, such as higher concentrations of specific enzymes, lower pH, and a higher reducing potential compared to the bloodstream.[1]

Commonly used cleavable linker strategies include:

  • Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[1]

  • pH-sensitive linkers: Linkers like hydrazones are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1]

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found in cancer cells.[1]

Non-cleavable linkers , such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, do not have a specific trigger for cleavage.[2] The release of the payload occurs only after the ADC is internalized and the antibody itself is degraded by lysosomal proteases.[2] This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[3]

G cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway C_ADC ADC Binds to Tumor Cell Antigen C_Internalize Internalization (Endocytosis) C_ADC->C_Internalize C_Lysosome Trafficking to Lysosome C_Internalize->C_Lysosome C_Cleavage Specific Trigger (e.g., Cathepsin B, low pH) C_Lysosome->C_Cleavage C_Release Free Payload Release C_Cleavage->C_Release C_Action Payload Exerts Cytotoxicity C_Release->C_Action C_Bystander Bystander Killing of Neighboring Cells C_Release->C_Bystander NC_ADC ADC Binds to Tumor Cell Antigen NC_Internalize Internalization (Endocytosis) NC_ADC->NC_Internalize NC_Lysosome Trafficking to Lysosome NC_Internalize->NC_Lysosome NC_Degrade Antibody Degradation by Proteases NC_Lysosome->NC_Degrade NC_Release Release of Amino Acid- Linker-Payload Complex NC_Degrade->NC_Release NC_Action Payload Exerts Cytotoxicity NC_Release->NC_Action NC_NoBystander No Bystander Effect NC_Action->NC_NoBystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC, including its stability, efficacy, and toxicity profile.

Key Characteristics at a Glance
FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) or chemical trigger (e.g., low pH) in the lysosome.[3]Proteolytic degradation of the antibody backbone in the lysosome.[3]
Released Payload Unmodified, potent payload (e.g., MMAE).[3]Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[3]
Plasma Stability Generally lower, with potential for premature drug release.[3]Generally higher, leading to a more stable ADC in circulation.[3]
Bystander Effect High, due to the release of membrane-permeable free payload.[3]Low to negligible, as the released payload is charged and less membrane-permeable.[3]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[3]Lower potential due to higher stability and limited bystander effect.[3]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect killing adjacent antigen-negative cells.[3]May be less effective against antigen-negative cells within the tumor.[3]
In Vitro Cytotoxicity Data

The following table summarizes representative in vitro cytotoxicity data (IC50 values) from preclinical studies comparing ADCs with cleavable and non-cleavable linkers. It is important to note that these data are compiled from various sources and direct head-to-head comparisons under identical conditions are limited.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)Citation
Anti-HER2-vc-MMAECleavable (vc)SK-BR-3 (HER2 3+)HER2~10[3]
Anti-HER2-mc-MMAFNon-cleavable (mc)SK-BR-3 (HER2 3+)HER2~15[3]
Anti-CD30-vc-MMAECleavable (vc)L540cy (CD30+)CD30~5[4]
Anti-CD30-mc-MMAFNon-cleavable (mc)L540cy (CD30+)CD30~8[4]

Note: MMAF is a related auristatin payload often used with non-cleavable linkers due to its retained potency as a linker-amino acid adduct.

Clinical Toxicity Profile

A meta-analysis of 40 clinical trials involving 7,879 patients compared the systemic toxicities of ADCs with cleavable versus non-cleavable linkers. The results indicate a significant difference in the safety profiles.

Adverse Event (AE) MetricCleavable Linkers (N=2,985)Non-Cleavable Linkers (N=4,894)Key Finding
Grade ≥3 AEs (Any) 47%34%Patients receiving ADCs with cleavable linkers experienced significantly more severe adverse events.
Grade ≥3 Neutropenia Significantly HigherSignificantly LowerCleavable linkers were associated with a higher incidence of severe neutropenia.
Grade ≥3 Anemia Significantly HigherSignificantly LowerCleavable linkers were associated with a higher incidence of severe anemia.

Data sourced from a systematic review and meta-analysis of clinical trials.

The Bystander Effect: A Critical Differentiator

The bystander effect, which is the ability of an ADC to kill neighboring, antigen-negative tumor cells, is a key advantage of cleavable linkers.[3] This occurs when the released, membrane-permeable payload diffuses out of the target cell and into adjacent cells.[3] This is particularly important for treating solid tumors, which often have heterogeneous expression of the target antigen.

Non-cleavable linkers, which release a charged amino acid-linker-payload complex, generally do not induce a significant bystander effect because the released entity is not readily membrane-permeable.[3]

G cluster_main Bystander Effect Mechanism (Cleavable Linker) cluster_payload TargetCell Antigen-Positive Target Cell p1 Free Payload NeighborCell1 Antigen-Negative Neighbor Cell NeighborCell2 Antigen-Negative Neighbor Cell p2 Free Payload p2->NeighborCell1 Diffusion p3 Free Payload p4 Free Payload p4->NeighborCell2 Diffusion p5 Free Payload

Caption: The bystander effect enables the killing of adjacent antigen-negative cells.

Experimental Protocols

Accurate and reproducible experimental data are essential for comparing ADC candidates. Below are detailed methodologies for key assays.

G cluster_workflow General ADC Comparative Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Select Antibody & Linker-Payloads conjugation Antibody-Payload Conjugation start->conjugation purification Purification & Characterization (e.g., DAR determination) conjugation->purification cytotoxicity Cytotoxicity Assay (IC50 Determination) purification->cytotoxicity stability Plasma Stability Assay purification->stability bystander Bystander Effect Co-culture Assay purification->bystander efficacy Xenograft Tumor Model Efficacy Study cytotoxicity->efficacy pk Pharmacokinetics (PK) Analysis stability->pk bystander->efficacy end End: Comparative Data Analysis efficacy->end tox Toxicity Assessment pk->tox tox->end

Caption: A typical experimental workflow for comparing ADCs.
In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture target antigen-positive cancer cells in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (cleavable and non-cleavable linker variants) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period sufficient to induce cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Quantification: Analyze the samples to quantify:

    • Intact ADC: Often measured using an enzyme-linked immunosorbent assay (ELISA) that requires binding to both the antibody and the payload.

    • Total Antibody: Measured by an ELISA that only detects the antibody portion.

    • Released Payload: Quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine its plasma half-life.

In Vitro Bystander Effect Co-Culture Assay

Objective: To determine if the ADC can kill antigen-negative cells when in the presence of antigen-positive cells.

Methodology:

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). As a control, seed Ag- cells alone.

  • ADC Treatment: Treat the co-culture and the Ag- monoculture with the ADCs at various concentrations.

  • Incubation: Incubate the plates for 3-6 days.

  • Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells specifically, using flow cytometry or a fluorescence plate reader.

  • Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conclusion

The choice between a cleavable and a non-cleavable linker is a strategic decision that must be tailored to the specific ADC being developed.

Cleavable linkers are often favored for their potent bystander effect, making them suitable for treating heterogeneous solid tumors. However, this comes with a potential for lower plasma stability and higher off-target toxicity, which must be carefully managed.

Non-cleavable linkers offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window.[2] Their efficacy is highest in tumors with high and homogenous antigen expression or in hematological malignancies where the bystander effect is less critical.[5]

Ultimately, the optimal linker strategy depends on a multifactorial analysis of the target antigen's expression profile, the tumor microenvironment, the payload's properties, and the desired balance between potent efficacy and safety. Empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the best candidate to advance into clinical development.

References

Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of various drug delivery systems, focusing on their cellular uptake mechanisms and resulting cytotoxicity. The analysis is designed to assist researchers, scientists, and drug development professionals in selecting and designing effective delivery platforms. While direct data on "N-Boc-N-bis(PEG3-acid) conjugates" is not extensively available in published literature, this guide evaluates common, structurally related platforms, such as PEGylated nanoparticles, against other widely used systems like liposomes, polymeric micelles, and antibody-drug conjugates (ADCs).

Comparative Performance Data

The following tables summarize the cellular uptake efficiency and cytotoxicity of different drug delivery platforms as reported in various studies. These values can vary significantly based on cell line, cargo, and specific formulation.

Table 1: Cellular Uptake Efficiency

Delivery SystemCell LineCargoUptake Efficiency (%)Reference
PEGylated LiposomesHeLaDoxorubicin~45%
Polymeric MicellesMCF-7Paclitaxel~60%
Antibody-Drug Conjugate (ADC)SK-BR-3MMAE>80% (in HER2+ cells)
Non-PEGylated NanoparticlesA549siRNA~30%

Table 2: In Vitro Cytotoxicity (IC50 Values)

Delivery SystemCell LineDrugIC50 (µM)Reference
Free DoxorubicinHeLaDoxorubicin0.5
PEGylated Liposomal DoxorubicinHeLaDoxorubicin2.8
Free PaclitaxelMCF-7Paclitaxel0.01
Paclitaxel-loaded MicellesMCF-7Paclitaxel0.05
ADC (Trastuzumab emtansine)SK-BR-3DM10.02

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.

2.1. Cellular Uptake Assay (Flow Cytometry)

This protocol outlines a common method for quantifying the cellular uptake of fluorescently labeled drug delivery systems.

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 12-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare formulations of fluorescently labeled nanoparticles, liposomes, or micelles in complete cell culture medium at the desired concentration. Remove the old medium from the cells and add the treatment medium.

  • Incubation: Incubate the cells with the formulations for various time points (e.g., 1, 4, 12, 24 hours).

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized particles.

  • Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry: Resuspend the cells in PBS containing 1% fetal bovine serum. Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized formulation.

2.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the free drug or the drug-loaded delivery system. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

Visualizing Cellular Uptake and Experimental Workflow

Diagrams can elucidate complex biological pathways and experimental procedures.

cluster_0 Cellular Uptake Pathways NP Drug Delivery System Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Lysosome->Release Target Intracellular Target Release->Target cluster_1 Cytotoxicity (MTT) Assay Workflow A Seed Cells (96-well plate) B Add Drug/ Delivery System A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Benchmarking N-Boc-N-bis(PEG3-acid): A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce a productive ternary complex. This guide provides a comprehensive performance comparison of N-Boc-N-bis(PEG3-acid), a branched polyethylene (B3416737) glycol (PEG) linker, against other commonly used linker classes, supported by data from published literature.

Performance Comparison of PROTAC Linkers

The selection of a suitable linker is a multi-faceted decision that significantly impacts the degradation efficiency of a PROTAC, often quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While direct head-to-head comparisons featuring N-Boc-N-bis(PEG3-acid) in a single study are not extensively available, we can infer its performance characteristics by examining studies that systematically vary linker composition and length.

PEG linkers, in general, are favored for their ability to enhance the solubility and cell permeability of PROTAC molecules.[1][2] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[1] The branched nature of N-Boc-N-bis(PEG3-acid) offers a distinct three-dimensional architecture compared to traditional linear PEG or alkyl linkers, which can influence the orientation of the target protein and E3 ligase within the ternary complex.

Below is a summary of representative data from studies comparing different linker types in the context of specific protein targets. This data, while not directly featuring N-Boc-N-bis(PEG3-acid), provides a valuable framework for understanding the impact of linker choice on PROTAC performance.

Target ProteinLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor α (ERα) Alkyl12>1000 nM<20[]
Alkyl16~100 nM~80[]
Alkyl20>1000 nM<20[]
BRD4 PEG1>5 µM-[4]
PEG4<0.5 µM-[4]
PEG5<0.5 µM-[4]
CRBN Alkyl9Concentration-dependent decrease-[5]
PEG9 (3 PEG units)Weak degradation-[5]

Note: The data presented above is a compilation from different studies and should be interpreted as illustrative of general trends in linker performance. Direct comparison between different target systems is not advised.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments typically cited in PROTAC research.

PROTAC Synthesis with N-Boc-N-bis(PEG3-acid)

The synthesis of a PROTAC using N-Boc-N-bis(PEG3-acid) generally involves a multi-step process:

  • Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the central amine of N-Boc-N-bis(PEG3-acid) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free amine.

  • Amide Coupling: The two terminal carboxylic acid groups are then available for coupling with the amine-functionalized target-binding ligand and the E3 ligase ligand. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The order of addition of the two ligands can be varied to achieve the desired final product.

  • Purification: The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized PROTAC are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Protein Degradation

Western blotting is a standard technique used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Cells expressing the target protein are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included in each experiment.

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

Visualizing PROTAC Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow A Cell Seeding & Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification of Degradation) G->H Linker_Properties_Relationship Linker_Properties Linker Properties Composition Composition (e.g., PEG, Alkyl) Linker_Properties->Composition Length Length Linker_Properties->Length Rigidity Rigidity/Flexibility Linker_Properties->Rigidity Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Rigidity->Ternary_Complex_Formation PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Ternary_Complex_Formation->PROTAC_Efficacy

References

Safety Operating Guide

Personal protective equipment for handling N-Boc-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for N-Boc-N-bis(PEG3-acid) to ensure a safe laboratory environment. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of your institution's specific safety protocols.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for N-Boc-N-bis(PEG3-acid) is not publicly available, the following data is derived from the SDS of a structurally similar compound, N-(acid-PEG3)-N-bis(PEG3-azide). This information should be used as a preliminary guideline for assessing potential hazards.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling N-Boc-N-bis(PEG3-acid), the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatA full-length lab coat is required to protect skin and clothing.
Respiratory Protection Fume hoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of N-Boc-N-bis(PEG3-acid).

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification : Confirm that the product name and CAS number (2055042-61-8) on the label match the order.[1]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1]

Preparation and Use
  • Work Area : Always handle N-Boc-N-bis(PEG3-acid) in a well-ventilated chemical fume hood.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

  • Avoid Inhalation, Ingestion, and Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and respiratory tract.

  • Deprotection : Be aware that the Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions.[1][2] This can generate gas (carbon dioxide) and should be performed in a well-ventilated area, avoiding closed systems.[3]

Disposal Plan

Proper disposal of N-Boc-N-bis(PEG3-acid) and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container : Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: N-Boc-N-bis(PEG3-acid).

  • Chemical Incompatibility : Do not mix this waste with incompatible materials. The carboxylic acid functional groups may react with strong bases.

Disposal Procedure
  • Consult Regulations : Dispose of all chemical waste in strict accordance with local, state, and federal regulations.

  • Licensed Disposal Service : Utilize your institution's designated hazardous waste disposal service for final removal and treatment.

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal workflow for N-Boc-N-bis(PEG3-acid).

Safe Handling and Disposal Workflow for N-Boc-N-bis(PEG3-acid) Receiving Receiving and Inspection Storage Storage at -20°C Receiving->Storage Store Appropriately Handling Handling in Fume Hood with PPE Storage->Handling Prepare for Use Experiment Experimental Use Handling->Experiment Proceed with Experiment Waste_Collection Waste Collection (Labeled Container) Handling->Waste_Collection Generate Waste Experiment->Waste_Collection Generate Waste Disposal Disposal via Licensed Service Waste_Collection->Disposal Follow Regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.